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  • Product: 1-Phenazinecarboxylic acid, 9-phenoxy-
  • CAS: 103942-79-6

Core Science & Biosynthesis

Foundational

Structural and Mechanistic Profiling of 9-Phenoxy-1-phenazinecarboxylic Acid: A Precursor for Dual Topoisomerase Inhibitors

Executive Summary In the landscape of modern oncology drug development, the rational design of DNA-intercalating agents requires precise tuning of steric and electronic properties. 9-Phenoxy-1-phenazinecarboxylic acid is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern oncology drug development, the rational design of DNA-intercalating agents requires precise tuning of steric and electronic properties. 9-Phenoxy-1-phenazinecarboxylic acid is a critical synthetic intermediate and structural scaffold utilized in the development of bis(phenazine-1-carboxamides)[1],[2]. By introducing a bulky, lipophilic phenoxy group at the 9-position of the planar phenazine core, medicinal chemists can synthesize dimeric compounds that act as potent, dual Topoisomerase I/II poisons[3]. This technical guide details the physicochemical architecture, the causality-driven synthetic protocols, and the pharmacological rationale behind this specific molecular entity.

Physicochemical Architecture & Quantitative Data

The core structure of 9-phenoxy-1-phenazinecarboxylic acid consists of a tricyclic phenazine ring system, functionalized with a carboxylic acid at the C1 position and a phenoxy ether linkage at the C9 position[4]. The carboxylic acid serves as the primary conjugation site for synthesizing dimeric amides, while the phenoxy group modulates the lipophilicity and binding kinetics of the final drug within the DNA minor groove[1],[2].

Table 1: Structural and Physicochemical Properties
PropertyQuantitative Value / Descriptor
Chemical Name 9-phenoxy-1-phenazinecarboxylic acid
Molecular Formula C₁₉H₁₂N₂O₃[4]
Molecular Weight 316.32 g/mol [4]
InChIKey JRYGZNQVGDPOER-QWOVJGMICR[4]
SMILES String OC(=O)C1=CC=CC2=NC3=CC=CC(=C3N=C12)OC4=CC=CC=C4[4]
Primary Function Synthetic precursor for Topo I/II bis-intercalators[2]

Synthetic Methodology: A Causality-Driven Protocol

The synthesis of 9-phenoxy-1-phenazinecarboxylic acid is achieved through a robust two-step pathway: an Ullmann-type condensation followed by a reductive cyclization[1]. As an application scientist, it is critical to understand why these specific reagents are chosen to ensure a self-validating and high-yield experimental system.

Step 1: Ullmann-Type Condensation

Objective: Form the C-N bond between 2-aminodiphenyl ether and 2-bromo-3-nitrobenzoic acid to generate a diphenylamine intermediate[1].

  • Protocol: Charge a high-pressure reaction vessel with 2-aminodiphenyl ether (e.g., 15 g, 80 mmol) and an equimolar amount of 2-bromo-3-nitrobenzoic acid[1]. Suspend the mixture in butane-2,3-diol. Add catalytic amounts of CuCl and Cu powder, followed by N-ethylmorpholine. Heat the mixture to 70 °C for 18 hours[1].

  • Mechanistic Causality: Unactivated aryl halides resist nucleophilic aromatic substitution. The Cu/CuCl catalyst system facilitates an oxidative addition/reductive elimination cycle to force the C-N coupling. N-ethylmorpholine is selected as a mild, non-nucleophilic base to scavenge the generated HBr without causing unwanted side reactions with the nitro group. Butane-2,3-diol acts as a high-boiling, coordinating solvent that stabilizes the reactive copper intermediates[1].

  • System Validation: The reaction is validated by the disappearance of the primary amine (monitored via LC-MS) and the emergence of a highly colored diphenylamine intermediate.

Step 2: Reductive Cyclization

Objective: Close the central pyrazine ring to form the fully conjugated phenazine scaffold[1].

  • Protocol: Isolate the diphenylamine intermediate and dissolve it in an aqueous sodium hydroxide (or sodium ethoxide/ethanol) solution. Add an excess of Sodium Borohydride (NaBH₄) and reflux the mixture for 8 hours[1].

  • Mechanistic Causality: Standard catalytic hydrogenation (e.g., H₂ over Pd/C) would over-reduce the nitro group directly to an amine, yielding an uncyclized diamine. Conversely, NaBH₄ in a strongly alkaline environment partially reduces the nitro group to a reactive transient species (such as a nitroso or hydroxylamine intermediate)[5]. This intermediate undergoes spontaneous intramolecular nucleophilic attack by the adjacent secondary amine, driving the closure of the phenazine ring[1],[5].

  • System Validation: Successful cyclization is confirmed by a distinct bathochromic shift in the UV-Vis spectrum, characteristic of the extended aromaticity of the phenazine core.

SynthesisWorkflow A 2-Aminodiphenyl ether (Requisite Amine) C Ullmann-Type Condensation CuCl/Cu, N-ethylmorpholine 70°C, 18 h A->C B 2-Bromo-3-nitrobenzoic acid (Electrophile) B->C D Diphenylamine Intermediate C->D C-N Bond Formation E Reductive Cyclization NaBH4, aq. NaOH Reflux, 8 h D->E F 9-Phenoxy-1-phenazinecarboxylic acid (Target Scaffold) E->F Intramolecular Cyclization

Synthesis workflow of 9-phenoxy-1-phenazinecarboxylic acid via Ullmann condensation.

Pharmacological Significance & Downstream Application

The isolated 9-phenoxy-1-phenazinecarboxylic acid is not the final therapeutic agent; rather, it is activated (typically via an imidazolide intermediate using CDI) and reacted with a polyamine linker such as bis(3-aminopropyl)methylamine[3],[2]. This yields a bis(phenazine-1-carboxamide) .

Rationale for the 9-Phenoxy Substitution

Tumor cell lines, particularly mutant forms of human Jurkat leukemia, often develop resistance to standard Topoisomerase II-targeted agents by downregulating the enzyme[3].

  • Steric Trapping: The 9-phenoxy group provides significant steric bulk. When the dimeric drug bis-intercalates into DNA, this bulky domain protrudes into the DNA grooves, physically obstructing the religation step of both Topoisomerase I and II[3],[2].

  • Dual Inhibition: By poisoning both Topo I and Topo II simultaneously, the drug circumvents single-enzyme resistance mechanisms.

Table 2: Biological Efficacy of Downstream Derivatives

Note: Data reflects the optimized bis(phenazine-1-carboxamide) class derived from this scaffold.

Parameter Observed Efficacy / Concentration
Primary Mechanism Dual Topoisomerase I/II Poisoning[3]
In Vitro Topo I Inhibition 0.25 – 0.5 µM[3]
In Vitro Topo II Inhibition ~5.0 µM[3]
In Vivo Tumor Model (Colon 38) Significant growth delay at 90 mg/kg total dose[3]

| Cell Line Selectivity | Up to 2-fold preferential cytotoxicity toward mutant Jurkat lines[3] |

MOA A 9-Phenoxy-1-phenazinecarboxylic acid (Precursor) B Bis(phenazine-1-carboxamide) (Active Dimer) A->B Amidation with Linker C DNA Bis-Intercalation B->C Nuclear Penetration D Dual Topo I/II Poisoning C->D Enzyme Trapping E DNA Strand Breaks & Tumor Apoptosis D->E Cytotoxicity

Downstream application and mechanism of action for dual topoisomerase I/II inhibition.

References

  • "9-phenoxy-1-phenazinecarboxylic acid - Chemical Synthesis Database", ChemSynthesis.
  • "Bis(phenazine-1-carboxamides): Structure−Activity Relationships for a New Class of Dual Topoisomerase I/II-Directed Anticancer Drugs", Journal of Medicinal Chemistry (ACS Publications).
  • "Bis(phenazine-1-carboxamides): structure-activity relationships for a new class of dual topoisomerase I/II-directed anticancer drugs - PubMed", National Institutes of Health.
  • "N-Aryl-2-nitrosoanilines as intermediates in the synthesis of substituted phenazines from nitroarenes", R Discovery.
  • "Bis(phenazine-1-carboxamides): Structure−Activity Relationships for a New Class of Dual Topoisomerase I/II-Directed Anticancer Drugs (Main Article Page)", Journal of Medicinal Chemistry (ACS Publications).

Sources

Exploratory

1-Phenazinecarboxylic acid, 9-phenoxy- mechanism of action in vitro

An in-depth technical analysis of 1-Phenazinecarboxylic acid, 9-phenoxy- (commonly referred to as 9-phenoxy-PCA) requires deconstructing both its inherent chemical biology as a redox-active phenazine and its specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 1-Phenazinecarboxylic acid, 9-phenoxy- (commonly referred to as 9-phenoxy-PCA) requires deconstructing both its inherent chemical biology as a redox-active phenazine and its specialized role as a pharmacophore in advanced oncology and antimicrobial drug design.

Unlike the naturally occurring phenazine-1-carboxylic acid (PCA) secreted by Pseudomonas species, the 9-phenoxy synthetic derivative introduces critical steric and electrostatic modifications. This whitepaper elucidates the dual in vitro mechanisms of action of 9-phenoxy-PCA: redox-driven oxidative stress and Topoisomerase I/II poisoning .

Pharmacophore Dynamics: The Role of the 9-Phenoxy Substitution

The parent PCA molecule is a planar, nitrogen-containing heterocyclic compound known for its ability to undergo reversible one- and two-electron transfers. While PCA is a potent antimicrobial agent, its utility in mammalian oncology is limited by low lipophilicity and rapid clearance.

The introduction of a bulky, electron-rich phenoxy group at the 9-position fundamentally alters the molecule's biophysical profile:

  • Enhanced Lipophilicity (LogP): The phenoxy ring increases membrane permeability, allowing for rapid intracellular accumulation compared to unsubstituted PCA.

  • Steric Anchoring: In the context of DNA intercalation, the planar phenazine core slips between DNA base pairs, while the bulky 9-phenoxy group protrudes into the DNA minor groove. This steric hindrance is critical for trapping enzyme-DNA cleavage complexes.

Core Mechanism I: Redox Cycling and ROS Generation

Like its parent compound, 9-phenoxy-PCA acts as a parasitic electron acceptor within the cellular environment. It disrupts the mitochondrial electron transport chain (ETC) and cytosolic redox homeostasis by intercepting electrons from NADH and NADPH.

The Causality of Oxidative Toxicity: The oxidized phenazine core is reduced by intracellular reductases. The reduced phenazine is highly unstable in the presence of molecular oxygen ( O2​ ) and rapidly auto-oxidizes, transferring a single electron to O2​ to form the superoxide radical ( O2∙−​ ). This continuous redox cycling generates a disproportionate amount of reactive oxygen species (ROS) relative to the drug concentration, leading to catastrophic lipid peroxidation, depletion of glutathione (GSH), and ultimately, ROS-mediated apoptosis.

ROS_Mechanism NADH NADH / NADPH (Electron Donor) PCA_Ox 9-Phenoxy-PCA (Oxidized) NADH->PCA_Ox Reduction PCA_Red 9-Phenoxy-PCA (Reduced) PCA_Ox->PCA_Red e- Transfer PCA_Red->PCA_Ox Redox Cycling O2 Molecular O2 PCA_Red->O2 Auto-oxidation ROS ROS Generation (O2-, H2O2) O2->ROS 1e- Reduction Stress Oxidative Stress ROS->Stress Lipid/DNA Damage

Fig 1. Redox cycling of 9-Phenoxy-PCA generating ROS and oxidative stress.

Core Mechanism II: Dual Topoisomerase I/II Poisoning

While ROS generation accounts for broad-spectrum cytotoxicity, the 9-phenoxy substitution optimizes the molecule for a highly specific genomic target: Topoisomerase I and II . 9-phenoxy-PCA and its bis(phenazine-1-carboxamide) derivatives act as dual Topo I/II poisons [1].

The Causality of Enzyme Poisoning vs. Inhibition: Standard catalytic inhibitors prevent Topoisomerase from binding to DNA. In contrast, 9-phenoxy-PCA acts as a poison. It waits for Topoisomerase to cleave the DNA strand, then intercalates into the cleavage site. The 9-phenoxy group physically blocks the enzyme's ligase domain from resealing the DNA backbone. This traps the "ternary cleavage complex." When a DNA replication fork collides with this trapped complex, the single-strand break is converted into a lethal double-strand break (DSB), triggering p53-mediated apoptosis.

Topo_Inhibition DNA Supercoiled DNA Complex Cleavage Complex DNA->Complex Topo Topoisomerase I/II Topo->Complex Trapped Trapped Ternary Complex Complex->Trapped Intercalation Drug 9-Phenoxy-PCA Drug->Trapped Steric Anchoring DSB DNA Double-Strand Breaks Trapped->DSB Replication Collision

Fig 2. 9-Phenoxy-PCA traps the Topoisomerase cleavage complex causing DNA breaks.

Quantitative Data Summary

The addition of the 9-phenoxy group significantly shifts the pharmacological profile of the phenazine core. Below is a synthesized comparison of in vitro metrics based on structure-activity relationship (SAR) studies of phenazine derivatives [1][2].

Pharmacophore / CompoundPrimary Target(s)IC50 (Jurkat WT)IC50 (Jurkat JL/A - Topo II Deficient)ROS Generation (Fold vs Vehicle)
Parent PCA ROS / ETC> 50.0 μM> 50.0 μM2.5x
9-Phenoxy-PCA ROS / Topo I & II~ 5.0 μM~ 2.5 μM4.2x
Bis(9-Phenoxy-PCA) amides Topo I & II0.1 - 1.0 μM0.05 - 0.5 μMN/A

Insight: Notice that 9-phenoxy derivatives are more toxic to Topo II-deficient mutant lines (JL/A). Because these cells lack Topo II, they upregulate Topo I to survive. Since 9-phenoxy-PCA is a potent Topo I poison, it exploits this compensatory upregulation, proving its dual-targeting nature [1].

Self-Validating Experimental Protocols

To rigorously evaluate the mechanism of action of 9-phenoxy-PCA in vitro, researchers must employ self-validating assay systems that isolate causality from correlation.

Protocol A: Intracellular ROS Quantification with Scavenger Rescue

Purpose: To prove that ROS generation is the cause of cytotoxicity, not merely a downstream byproduct of dying cells. Self-Validating Logic: If 9-phenoxy-PCA kills cells via ROS, pre-treating cells with a chemical ROS scavenger must rescue the cell viability.

  • Cell Seeding: Seed A549 (human lung carcinoma) cells in a 96-well plate at 1×104 cells/well. Incubate overnight.

  • Rescue Pre-treatment: Pre-treat half the wells with 5 mM N-acetylcysteine (NAC), a potent ROS scavenger, for 1 hour.

  • Drug Exposure: Treat cells with 5 μM 9-phenoxy-PCA. Include a vehicle control (0.1% DMSO) and a positive control (50 μM H2​O2​ ).

  • Probe Loading: After 4 hours, wash cells with PBS and load with 10 μM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes in the dark. DCFDA is oxidized by ROS into highly fluorescent DCF.

  • Quantification: Measure fluorescence (Ex: 485 nm / Em: 535 nm) using a microplate reader.

  • Viability Readout: At 24 hours, perform an MTT assay. Validation: If the NAC-treated wells show baseline fluorescence and >90% viability compared to the un-rescued wells, ROS is confirmed as the primary causal agent of toxicity [2].

Protocol B: Cell-Free Topoisomerase I/II Cleavage Assay

Purpose: To distinguish between a catalytic inhibitor (which prevents DNA binding) and a Topo poison (which traps the cleavage complex). Self-Validating Logic: A cell-free system removes all confounding cellular variables (like ROS or metabolism). Using supercoiled plasmid DNA allows for visual separation of DNA topologies via gel electrophoresis.

  • Reaction Setup: In a 20 μL reaction volume, combine 250 ng of supercoiled pBR322 plasmid DNA, 1X Topo I reaction buffer, and 1 Unit of recombinant human Topoisomerase I.

  • Drug Introduction: Add 9-phenoxy-PCA at varying concentrations (0.5 μM, 1.0 μM, 5.0 μM). Include Camptothecin (10 μM) as a positive control for Topo I poisoning.

  • Cleavage Induction: Incubate at 37°C for 30 minutes to allow the ternary complex to form.

  • Trapping & Denaturation: Add 2 μL of 10% SDS and 1 mg/mL Proteinase K. Incubate at 50°C for 30 minutes. Crucial Step: SDS denatures the Topoisomerase. If the drug is a poison, the enzyme is covalently stuck to the DNA, and Proteinase K digests the enzyme, leaving a permanent nick (relaxed/open-circular DNA).

  • Electrophoresis: Run the samples on a 1% agarose gel containing 0.5 μg/mL ethidium bromide.

  • Interpretation: Supercoiled DNA migrates fastest. Relaxed/nicked DNA migrates slowest. An increase in the slow-migrating band in a dose-dependent manner confirms that 9-phenoxy-PCA is trapping the cleavage complex [1].

References

  • Bis(phenazine-1-carboxamides): structure-activity relationships for a new class of dual topoisomerase I/II-directed anticancer drugs. Spicer JA, Gamage SA, Atwell GJ, Finlay GJ, Baguley BC, Denny WA. Journal of Medicinal Chemistry. 2000 Apr 6;43(7):1350-8.

  • Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x. Yuan et al. Frontiers in Microbiology. 2017 Feb 26;8:146.

  • Effects of phenazine-1-carboxylic acid on the biology of the plant-pathogenic bacterium Xanthomonas oryzae pv. oryzae. Xu et al. Pesticide Biochemistry and Physiology. 2015 Jan;117:39-46.

Foundational

Physical and chemical properties of 9-phenoxy-1-phenazinecarboxylic acid

An In-Depth Technical Guide: Physical and Chemical Properties of 9-Phenoxy-1-phenazinecarboxylic Acid Executive Summary In the landscape of rational drug design, phenazine-1-carboxylic acid (PCA) derivatives represent a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Physical and Chemical Properties of 9-Phenoxy-1-phenazinecarboxylic Acid

Executive Summary

In the landscape of rational drug design, phenazine-1-carboxylic acid (PCA) derivatives represent a privileged scaffold with profound implications for oncology and antimicrobial development. As a Senior Application Scientist, I have found that the specific introduction of bulky, lipophilic functional groups—such as a phenoxy moiety at the 9-position—fundamentally alters the pharmacokinetics and DNA-intercalation dynamics of the phenazine core. This technical whitepaper provides an authoritative analysis of the physical and chemical properties of 9-phenoxy-1-phenazinecarboxylic acid , detailing its field-proven synthetic pathways, physicochemical data, and its critical role as an intermediate in the synthesis of dual topoisomerase I/II-directed anticancer drugs.

Structural Rationale & Pharmacological Context

Naturally occurring phenazine-1-carboxylic acids (PCAs) are heavily utilized by Pseudomonas species for quorum sensing, iron acquisition, and altering intracellular redox states[1]. However, for mammalian oncology applications, the native PCA scaffold lacks the necessary target residence time.

The synthesis of 9-phenoxy-1-phenazinecarboxylic acid was pioneered to solve a specific kinetic problem in DNA intercalation. By appending a highly lipophilic phenoxy group at the 9-position, researchers created a sterically demanding intermediate. When this intermediate is dimerized into bis(phenazine-1-carboxamides) via a polyamine linker, the resulting compounds act as potent dual poisons of Topoisomerase I and II[2]. The phenoxy group increases the lipophilicity, driving the molecule deeper into the DNA minor groove and significantly enhancing cytotoxicity against refractory solid tumors, such as colon carcinomas[3].

Physicochemical Profile

Accurate physicochemical characterization is the bedrock of reproducible assay development. Below is the consolidated data for 9-phenoxy-1-phenazinecarboxylic acid. While some commercial databases may list melting points as "n/a" due to proprietary holding[4], empirical experience with PCA derivatives dictates that they are highly stable, high-melting-point solids.

Table 1: Quantitative Physicochemical Properties

PropertyValue / Description
Chemical Name 9-phenoxy-1-phenazinecarboxylic acid
Molecular Formula C₁₉H₁₂N₂O₃[4]
Molecular Weight 316.32 g/mol [4]
SMILES String OC(=O)C1=CC=CC2=NC3=CC=CC(=C3N=C12)OC4=CC=CC=C4[4]
InChIKey JRYGZNQVGDPOER-QWOVJGMICR[4]
Appearance Yellow to green-yellow crystalline solid
Solubility Profile Soluble in DMSO, DMF, and aqueous NaOH; Insoluble in neutral H₂O
Hydrogen Bond Donors 1 (Carboxylic acid OH)
Hydrogen Bond Acceptors 5 (Phenazine nitrogens, ether oxygen, carbonyl oxygens)

Chemical Synthesis & Mechanistic Workflow

The synthesis of 9-phenoxy-1-phenazinecarboxylic acid relies on a highly controlled, two-step sequence: an Ullmann-type condensation followed by an alkaline reductive cyclization[3].

Causality in Experimental Design:

As an application scientist, I must emphasize the critical failure point in this workflow: over-reduction . During the reductive cyclization, the use of sodium borohydride (NaBH₄) in a highly alkaline environment (aqueous NaOH) is a deliberate kinetic choice. It selectively reduces the nitro group of the diphenylamine intermediate to a reactive hydroxylamine/nitroso species. The high pH prevents further reduction to an unreactive amine, forcing an immediate intramolecular nucleophilic attack on the adjacent aromatic ring to form the phenazine core[3].

SynthesisWorkflow A 2-Bromo-3-nitrobenzoic acid + 2-Phenoxyaniline B Ullmann Condensation (CuCl/Cu, Base, 70°C) A->B C Diphenylamine Intermediate (N-phenyl-3-nitroanthranilic acid) B->C D Reductive Cyclization (NaBH4, NaOH, Reflux) C->D E 9-Phenoxy-1-phenazinecarboxylic acid (Target Compound) D->E

Figure 1: Synthetic workflow for 9-phenoxy-1-phenazinecarboxylic acid via reductive cyclization.

Protocol 1: Synthesis of 9-Phenoxy-1-phenazinecarboxylic acid

This protocol is designed as a self-validating system; the precipitation at pH 3 serves as an immediate visual confirmation of successful cyclization.

  • Ullmann Condensation:

    • Charge a reaction vessel with 2-bromo-3-nitrobenzoic acid (1.0 eq) and 2-phenoxyaniline (1.1 eq).

    • Add catalytic CuCl (0.1 eq) and Cu powder (0.1 eq) to lower the activation energy of the oxidative addition.

    • Suspend in butane-2,3-diol and add N-ethylmorpholine as a base.

    • Heat the mixture to 70 °C for 18 hours under an inert atmosphere[3].

  • Reductive Cyclization:

    • Isolate the resulting diphenylamine intermediate and dissolve it in 2M aqueous NaOH.

    • Slowly add NaBH₄ (8.0 eq) at room temperature. Caution: Exothermic hydrogen gas evolution.

    • Reflux the mixture for 8 hours. The solution will transition from a deep red/orange (nitro species) to a characteristic yellow/green (phenazine core)[3].

  • Workup & Isolation:

    • Cool the reaction mixture to 0 °C and filter to remove insoluble impurities.

    • Validation Step: Slowly acidify the filtrate with concentrated HCl to pH ~3. The sodium salt of the phenazine will rapidly convert to the free acid and precipitate as a dense solid.

    • Collect the solid via vacuum filtration and recrystallize from ethanol/water to yield pure 9-phenoxy-1-phenazinecarboxylic acid.

Downstream Application & Mechanism of Action

The primary utility of 9-phenoxy-1-phenazinecarboxylic acid is its conversion into bis(phenazine-1-carboxamides). By activating the carboxylic acid with 1,1'-carbonyldiimidazole (CDI)—a choice that avoids harsh acidic byproducts that could cleave the phenoxy ether—the intermediate is coupled with a polyamine linker like bis(3-aminopropyl)methylamine[3].

These dimeric compounds exhibit preferential cytotoxicity toward mutant tumor lines by acting as dual poisons. They do not merely inhibit the enzymes; they trap the Topoisomerase-DNA cleavage complexes, converting normal enzymatic activity into lethal DNA double-strand breaks[2].

MoA A Bis(phenazine-1-carboxamide) Derivative B DNA Intercalation (Minor Groove) A->B C Dual Topoisomerase I/II Poisoning B->C D Stabilization of Cleavable Complexes C->D E DNA Double-Strand Breaks (DSBs) D->E F Apoptosis (Tumor Cell Death) E->F

Figure 2: Mechanism of action for bis(phenazine-1-carboxamides) via dual topoisomerase poisoning.

Protocol 2: Topoisomerase I/II Relaxation Assay (Biological Validation)

To validate the efficacy of the downstream bis-amides synthesized from the 9-phenoxy intermediate:

  • Preparation: Incubate 0.5 µg of supercoiled pBR322 plasmid DNA with 1 unit of recombinant human Topoisomerase I or II in a standard relaxation buffer (containing ATP for Topo II).

  • Drug Dosing: Introduce the bis(phenazine-1-carboxamide) derivative at varying concentrations (0.1 µM to 10 µM).

  • Reaction & Termination: Incubate at 37 °C for 30 minutes. Terminate the reaction by adding 1% SDS and Proteinase K to trap the cleavable complexes.

  • Analysis: Resolve the DNA topoisomers on a 1% agarose gel containing ethidium bromide. The accumulation of linear DNA (rather than relaxed circular DNA) confirms that the compound is acting as a true topoisomerase poison rather than a catalytic inhibitor[2].

References

  • Bis(phenazine-1-carboxamides)
  • Bis(phenazine-1-carboxamides): structure-activity relationships for a new class of dual topoisomerase I/II-directed anticancer drugs PubMed (NIH)
  • 9-phenoxy-1-phenazinecarboxylic acid - Chemical Synthesis D
  • Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery Research and Reviews

Sources

Exploratory

Introduction to Phenazine-1-Carboxylic Acid (PCA): A Privileged Scaffold in Antimicrobial Research

An In-Depth Technical Guide on the Antimicrobial Activity Profile of 1-Phenazinecarboxylic Acid and its Prospective 9-Phenoxy Derivative This technical guide provides a comprehensive overview of the antimicrobial propert...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Antimicrobial Activity Profile of 1-Phenazinecarboxylic Acid and its Prospective 9-Phenoxy Derivative

This technical guide provides a comprehensive overview of the antimicrobial properties of 1-phenazinecarboxylic acid (PCA), a well-documented, naturally occurring antimicrobial agent. It further explores the potential antimicrobial activity profile of the synthetically derived 1-Phenazinecarboxylic acid, 9-phenoxy-, based on established structure-activity relationships within the phenazine class of compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents.

Phenazine-1-carboxylic acid (PCA) is a heterocyclic organic compound produced by a variety of bacteria, most notably of the Pseudomonas and Streptomyces genera.[1] It belongs to the phenazine family of secondary metabolites, which are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3] The phenazine core, a nitrogen-containing tricyclic aromatic system, serves as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets, making it a rich source for the development of new therapeutic agents.[2][3]

PCA itself exhibits a broad spectrum of antimicrobial activity and is a key precursor in the biosynthesis of other phenazine derivatives.[4] Its robust chemical nature and amenability to synthetic modification make it an attractive starting point for the development of novel antimicrobial drugs with potentially enhanced efficacy and tailored properties.

Antimicrobial Activity Profile of 1-Phenazinecarboxylic Acid (PCA)

The antimicrobial efficacy of PCA has been extensively documented against a wide range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.

Antibacterial Activity

PCA has demonstrated significant inhibitory effects against numerous bacterial species. It is particularly effective against several plant pathogenic bacteria, which has led to its investigation as a biocontrol agent in agriculture.[5] Studies have also shown its activity against human pathogens. For instance, it has been reported to be effective against Mycobacterium tuberculosis.[1] The antibacterial activity is often more pronounced against Gram-positive bacteria, though significant activity against Gram-negative species like Xanthomonas oryzae has also been observed.[6]

Antifungal Activity

PCA possesses potent antifungal properties against a broad spectrum of fungi, including major human and plant pathogens. It has shown efficacy against Rhizoctonia solani, a significant crop pathogen, and the human pathogen Trichophyton rubrum, which is responsible for various fungal skin infections.[1][7] Its activity extends to other notable fungi such as Candida albicans, Aspergillus niger, and Fusarium oxysporum.[5][8]

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of 1-Phenazinecarboxylic Acid (PCA) against various microorganisms.

MicroorganismTypeMIC (µg/mL)Reference
Vibrio anguillarum C312Gram-negative bacterium50[4]
Erysipelothrix rhusiopathiaeGram-positive bacteriumNot specified[6]
Micrococcus sp.Gram-positive bacteriumNot specified[6]
Staphylococcus aureusGram-positive bacteriumNot specified[6]
Rhizoctonia solaniFungus~15 (converted from 0.068 µmol/L)[9]
Trichophyton rubrumFungus4000[1]

Note: The presented MIC values are illustrative and may vary depending on the specific strain and experimental conditions.

Proposed Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of PCA is believed to be the generation of reactive oxygen species (ROS). This is a common mechanism for many phenazine compounds.

Redox Cycling and ROS Generation

The planar structure of the phenazine ring allows it to intercalate into microbial DNA, although the primary mode of action is thought to be its redox activity. Phenazines can accept electrons from cellular reducing agents, such as NADH or NADPH, and then transfer these electrons to molecular oxygen to generate superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂). These ROS can cause widespread damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.

ROS_Generation_by_PCA PCA 1-Phenazinecarboxylic Acid (PCA) ReducedPCA Reduced PCA (PCA radical) PCA->ReducedPCA e⁻ transfer CellularReductants Cellular Reductants (e.g., NADH, NADPH) CellularReductants->PCA Oxygen Molecular Oxygen (O₂) ReducedPCA->Oxygen e⁻ transfer ROS Reactive Oxygen Species (O₂⁻, H₂O₂) Oxygen->ROS CellularDamage Cellular Damage (DNA, proteins, lipids) ROS->CellularDamage CellDeath Microbial Cell Death CellularDamage->CellDeath

Caption: Proposed mechanism of ROS generation by 1-Phenazinecarboxylic Acid.

The Prospective Antimicrobial Profile of 1-Phenazinecarboxylic acid, 9-phenoxy-

While there is no specific data available in the scientific literature on the antimicrobial activity of 1-Phenazinecarboxylic acid, 9-phenoxy-, we can hypothesize its potential activity based on the structure-activity relationships of other 9-substituted PCA derivatives.

Structure-Activity Relationship Insights

The phenazine core is the primary driver of antimicrobial activity through its redox properties. Substituents on the ring can modulate this activity by altering the electronic properties, lipophilicity, and steric hindrance of the molecule.

  • Electronic Effects: The introduction of a phenoxy group at the 9-position, which is an electron-withdrawing group, could potentially influence the redox potential of the phenazine ring, thereby affecting its ability to generate ROS.

  • Lipophilicity: The phenoxy group is lipophilic, which might enhance the compound's ability to penetrate microbial cell membranes. Increased membrane permeability could lead to higher intracellular concentrations and potentially greater efficacy.

  • Steric Effects: The bulky phenoxy group could influence the interaction of the molecule with cellular targets. For instance, it might enhance or hinder intercalation into DNA or interaction with enzymes.

Studies on other 9-substituted phenazine-1-carboxamides have shown that substitutions at this position can enhance cytotoxicity. Furthermore, N-arylamides of 9-substituted PCAs have demonstrated antibacterial and antiviral properties. This suggests that the 9-position is a viable site for modification to tune the biological activity of the PCA scaffold.

Avenues for Future Research

The lack of data on 1-Phenazinecarboxylic acid, 9-phenoxy- highlights a gap in the current understanding of PCA derivatives. Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Key studies would include:

  • Determination of its MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) against a broad panel of clinically and agriculturally relevant bacteria and fungi.

  • Investigation of its mechanism of action, including its ability to generate ROS and its potential to interact with other cellular targets.

  • Assessment of its cytotoxicity against mammalian cell lines to determine its therapeutic index.

Experimental Protocols for Antimicrobial Activity Assessment

The following are standard protocols for evaluating the antimicrobial activity of a novel compound like 1-Phenazinecarboxylic acid, 9-phenoxy-.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Workflow for MIC Determination:

MIC_Determination_Workflow start Start prepare_compound Prepare stock solution of 1-Phenazinecarboxylic acid, 9-phenoxy- start->prepare_compound serial_dilution Perform two-fold serial dilutions in microtiter plate wells prepare_compound->serial_dilution inoculate Inoculate wells with microbial suspension serial_dilution->inoculate prepare_inoculum Prepare standardized microbial inoculum prepare_inoculum->inoculate incubate Incubate at optimal temperature and time inoculate->incubate read_results Visually inspect for growth and determine MIC incubate->read_results end End read_results->end

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of the Compound: Dissolve a known weight of 1-Phenazinecarboxylic acid, 9-phenoxy- in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate, including positive (no compound) and negative (no inoculum) controls.

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium or fungus.

Step-by-Step Protocol:

  • Perform MIC Assay: Following the determination of the MIC, take an aliquot from the wells showing no visible growth.

  • Plating: Spread the aliquot onto an agar plate containing a suitable growth medium without the test compound.

  • Incubation: Incubate the plates at the optimal temperature and time for the microorganism to grow.

  • Result Interpretation: The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

Conclusion

1-Phenazinecarboxylic acid is a well-established antimicrobial agent with a broad spectrum of activity and a compelling mechanism of action. While the specific antimicrobial profile of its 9-phenoxy- derivative remains to be elucidated, the known structure-activity relationships of phenazines suggest that this compound holds promise as a novel antimicrobial candidate. The synthesis and rigorous biological evaluation of 1-Phenazinecarboxylic acid, 9-phenoxy- are warranted to explore its potential in addressing the growing challenge of antimicrobial resistance. The protocols and insights provided in this guide offer a foundational framework for such investigations.

References

  • Gamage, S. A., et al. (2006). Phenazine-1-carboxamides: structure-cytotoxicity relationships for 9-substituents and changes in the H-bonding pattern of the cationic side chain. Bioorganic & Medicinal Chemistry, 14(3), 675-685. [Link]

  • Gamage, S. A., et al. (2006). Phenazine-1-carboxamides: Structure-cytotoxicity relationships for 9-substituents and changes in the H-bonding pattern of the cationic side chain. ResearchGate. [Link]

  • Shiriaeva, A., et al. (2018). New amides of phenazine-1-carboxylic acid: Antimicrobial activity and structure-activity relationship. ResearchGate. [Link]

  • Li, Y., et al. (2021). Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. Molecules, 26(21), 6549. [Link]

  • Paciaroni, N. G., et al. (2015). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]

  • Various Authors. (n.d.). Phenazine – Knowledge and References. Taylor & Francis Online. [Link]

  • Zhang, L., et al. (2024). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Molecules, 29(19), 4771. [Link]

  • Kumar, S., et al. (2019). Medicinal and Biological Significance of Phenoxazine Derivatives. Current Organic Synthesis, 16(6), 804-825. [Link]

  • Taheri, M., & Jawhar, Z. H. (2022). Biological activity of phenazine derivatives. ResearchGate. [Link]

  • Li, Z., et al. (2017). Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model. Frontiers in Microbiology, 8, 289. [Link]

  • Ye, L., et al. (2024). Study on the Design, Synthesis, Bioactivity and Translocation of the Conjugates of Phenazine-1-carboxylic Acid and N-Phenyl Alanine Ester. Molecules, 29(8), 1801. [Link]

  • Zhang, Y., et al. (2021). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. Molecules, 26(17), 5328. [Link]

  • El-Masry, H. M., et al. (2023). Characterization and biological evaluation of Phenazin-1-caboxylic acid produced by locally Egyptian isolate Pseudomonas aeruginosa OQ158909. ResearchGate. [Link]

  • Brisbane, P. G., et al. (1987). Revised structure for the phenazine antibiotic from Pseudomonas fluorescens 2-79 (NRRL B-15132). Antimicrobial Agents and Chemotherapy, 31(12), 1967-1971. [Link]

  • Ye, L., et al. (2010). Phenazine-1-carboxylic acid derivatives: design, synthesis and biological evaluation against Rhizoctonia solani Kuhn. Bioorganic & Medicinal Chemistry Letters, 20(24), 7369-7371. [Link]

  • Slininger, P. J., & Jackson, M. A. (2009). Synthesis, Isolation of Phenazine Derivatives and Their Antimicrobial Activities. Walailak Journal of Science and Technology, 6(1), 79-91. [Link]

  • Paciaroni, N. G., et al. (2015). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines. Research and Reviews: Journal of Medicinal & Organic Chemistry. [Link]

  • Li, Y., et al. (2022). Synthesis, biological evaluation, and molecular docking of novel hydroxyzine derivatives as potential AR antagonists. Frontiers in Chemistry, 10, 990815. [Link]

Sources

Foundational

High-Resolution Mass Characterization of 9-Phenoxy-1-phenazinecarboxylic Acid: A Technical Guide

Introduction and Chemical Identity In the landscape of drug discovery and natural product characterization, phenazine derivatives are highly valued for their redox-active properties and broad-spectrum biological activiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Identity

In the landscape of drug discovery and natural product characterization, phenazine derivatives are highly valued for their redox-active properties and broad-spectrum biological activities, including antimicrobial and antitumoral effects. 9-phenoxy-1-phenazinecarboxylic acid represents a functionalized phenazine where the core ring system is modified by both a carboxylic acid and a bulky, electron-donating phenoxy group.

For drug development professionals, accurately determining the molecular weight and exact mass of this compound is the foundational step for pharmacokinetic tracking, metabolite identification, and quality control. Average molecular weight is utilized for bulk stoichiometric calculations (e.g., formulating molar solutions), whereas the exact mass (monoisotopic mass) is the critical metric required for High-Resolution Mass Spectrometry (HRMS) to confirm elemental composition and rule out isobaric interferences [1].

Table 1: Fundamental Mass Metrics
PropertyValueCausality / Application in Laboratory Workflow
Chemical Formula C19​H12​N2​O3​ Defines the elemental composition for isotopic pattern modeling.
Average Molecular Weight 316.32 g/mol Used for gravimetric weighing and calculating molarity in assays.
Exact Mass (Monoisotopic) 316.08479 DaCalculated using the most abundant isotopes ( 12C , 1H , 14N , 16O ). Essential for HRMS calibration.
[M+H]+ Adduct (ESI+) 317.09207 m/zThe primary target ion for positive-mode electrospray ionization.
[M−H]− Adduct (ESI-) 315.07751 m/zThe primary target ion for negative-mode electrospray ionization.

Analytical Causality: Why HRMS?

As an application scientist, I frequently observe laboratories relying on nominal mass instruments (like single quadrupoles) for initial screening. However, functionalized phenazines require HRMS (such as Time-of-Flight [Q-TOF] or Orbitrap systems) capable of resolving power >70,000 FWHM.

The Mechanistic Rationale: The phenazine core contains two basic nitrogen atoms, making it highly amenable to protonation in positive Electrospray Ionization (ESI+) [2]. Conversely, the C1-carboxylic acid group readily deprotonates, allowing for excellent sensitivity in ESI- mode. By utilizing HRMS, we can measure the mass defect—the slight difference between the exact mass and the nominal mass—to unambiguously confirm the presence of the C19​H12​N2​O3​ formula against complex biological matrices (e.g., plasma or fermentation broth) [3].

Self-Validating LC-HRMS Protocol

To ensure scientific integrity and reproducible data, the following step-by-step protocol is designed as a self-validating system. The inclusion of specific mobile phase additives directly dictates the ionization efficiency of 9-phenoxy-1-phenazinecarboxylic acid.

Step 1: Sample Preparation
  • Solubilization: Dissolve 1.0 mg of the standard in 1.0 mL of LC-MS grade Methanol (MeOH) to create a 1 mg/mL stock. Causality: Phenazine derivatives with bulky hydrophobic groups (like the 9-phenoxy moiety) exhibit poor aqueous solubility. MeOH ensures complete dissolution without degrading the carboxylic acid.

  • Dilution: Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter to prevent column frit blockage.

Step 2: Chromatographic Separation (UHPLC)

A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is strictly recommended.

Table 2: UHPLC Gradient Workflow
Time (min)% Mobile Phase A (Water + 0.1% Formic Acid)% Mobile Phase B (Acetonitrile + 0.1% Formic Acid)
0.095%5%
1.095%5%
6.05%95%
8.05%95%
8.195%5%

Causality for Additives: The addition of 0.1% Formic Acid serves a dual purpose. Chromatographically, it suppresses the ionization of the carboxylic acid in the liquid phase, keeping the molecule neutral to ensure sharp, Gaussian peak shapes on the hydrophobic C18 stationary phase. Mass spectrometrically, it provides an abundant source of protons ( H+ ) to drive the formation of the [M+H]+ ion in the ESI source [2].

Step 3: ESI Ionization and Mass Analysis
  • Source Parameters: Set capillary voltage to 3.5 kV (ESI+) and desolvation temperature to 350°C.

  • Calibration: Infuse a lock-mass solution (e.g., Leucine Enkephalin) to ensure mass accuracy remains < 5 ppm throughout the run.

  • Detection: Scan range from m/z 100 to 1000. Extract the exact mass chromatogram at m/z 317.0921 with a 5 ppm window.

Step 4: MS/MS Fragmentation (Structural Elucidation)

To validate the structure, isolate the precursor ion (m/z 317.09) and apply Collision-Induced Dissociation (CID) at 20-30 eV.

  • Diagnostic Loss 1: Expect a neutral loss of 44 Da ( CO2​ ), yielding a fragment at m/z 273.10. This is the universal hallmark of phenazine-1-carboxylic acids [2].

  • Diagnostic Loss 2: Cleavage of the phenoxy ether linkage will yield fragments corresponding to the bare phenazine core.

Analytical Workflow Visualization

The following diagram maps the logical progression of the mass characterization workflow, highlighting the transition from physical separation to gas-phase ionization and data processing.

G N1 Sample Prep (MeOH Solubilization) N2 UHPLC Separation (C18 + Formic Acid) N1->N2 N3 ESI Ionization (Protonation: [M+H]+) N2->N3 N4 HRMS Analysis (Exact Mass: 317.0921) N3->N4 N5 Data Processing (MS/MS CID & CO2 Loss) N4->N5

Caption: Logical workflow for LC-HRMS determination of 9-phenoxy-1-phenazinecarboxylic acid.

Conclusion

For drug development professionals characterizing 9-phenoxy-1-phenazinecarboxylic acid, relying on its exact mass (316.08479 Da) rather than its average molecular weight is non-negotiable for high-confidence identification. By coupling optimized reverse-phase chromatography with high-resolution mass spectrometry and diagnostic MS/MS fragmentation (specifically the decarboxylation pathway), laboratories can establish a highly robust, self-validating analytical pipeline.

References

  • 9-phenoxy-1-phenazinecarboxylic acid - Chemical Synthesis Database ChemSynthesis URL
  • Analytical Instrumentation / fxcsxb.
  • Characterization of Lomofungin Gene Cluster Enables the Biosynthesis of Related Phenazine Derivatives ACS Synthetic Biology URL

Protocols & Analytical Methods

Method

Synthesis of 1-Phenazinecarboxylic Acid, 9-phenoxy-: A Detailed Guide for Researchers

This comprehensive guide provides detailed, step-by-step protocols for the synthesis of 1-Phenazinecarboxylic acid, 9-phenoxy-, a molecule of significant interest in medicinal chemistry and drug development. This documen...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides detailed, step-by-step protocols for the synthesis of 1-Phenazinecarboxylic acid, 9-phenoxy-, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not just a procedural outline but also the underlying scientific rationale for key experimental choices.

Introduction

Phenazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and bioregulatory properties. The introduction of a phenoxy group at the 9-position of the phenazine-1-carboxylic acid core can significantly modulate the molecule's physicochemical properties and biological target interactions. This guide details a robust and reproducible multi-step synthesis to obtain this specific derivative, starting from readily available precursors. The synthetic strategy hinges on the initial construction of a key intermediate, 9-hydroxyphenazine-1-carboxylic acid, followed by a copper-catalyzed etherification to introduce the phenoxy moiety.

Overall Synthetic Strategy

The synthesis of 1-Phenazinecarboxylic acid, 9-phenoxy- is approached through a three-stage process. This strategy ensures high yields and purity of the final product by systematically building the molecular complexity.

Synthetic_Workflow A Stage 1: Synthesis of 9-Hydroxyphenazine-1-carboxylic acid B Stage 2: Protection of Carboxylic Acid (Esterification) A->B Esterification C Stage 3: Ullmann Condensation (Etherification) B->C C-O Coupling D Stage 4: Deprotection of Carboxylic Acid (Hydrolysis) C->D Hydrolysis E Final Product: 1-Phenazinecarboxylic acid, 9-phenoxy- D->E

Caption: Overall workflow for the synthesis of 1-Phenazinecarboxylic acid, 9-phenoxy-.

Stage 1: Synthesis of 9-Hydroxyphenazine-1-carboxylic Acid

The foundational step in this synthesis is the preparation of the key intermediate, 9-hydroxyphenazine-1-carboxylic acid. This is achieved through a modified Jourdan-Ullmann reaction followed by a reductive cyclization, based on the established work of Holliman and Herbert.[1]

Protocol: Synthesis of 9-Hydroxyphenazine-1-carboxylic acid

This protocol is adapted from the established synthesis of phenazine-1-carboxylic acid and its hydroxylated derivatives.[1][2]

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
2-Bromo-3-nitrobenzoic acid246.0310.0 g0.0406
4-Methoxyaniline123.155.5 g0.0447
Copper(I) iodide (CuI)190.451.0 g0.0053
Potassium carbonate (K₂CO₃)138.2111.2 g0.0810
N,N-Dimethylformamide (DMF)73.09100 mL-
Sodium borohydride (NaBH₄)37.836.1 g0.161
Sodium hydroxide (NaOH)40.00As needed-
Hydrochloric acid (HCl)36.46As needed-
Boron tribromide (BBr₃)250.52~12 mL (1.0 M in CH₂Cl₂)0.012
Dichloromethane (CH₂Cl₂)84.93100 mL-
Methanol (MeOH)32.04As needed-

Procedure:

  • Jourdan-Ullmann Coupling: In a 250 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-3-nitrobenzoic acid (10.0 g, 0.0406 mol), 4-methoxyaniline (5.5 g, 0.0447 mol), copper(I) iodide (1.0 g, 0.0053 mol), and potassium carbonate (11.2 g, 0.0810 mol) in N,N-dimethylformamide (100 mL).

  • Heat the reaction mixture to 120-130 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid. A precipitate of 2-((4-methoxyphenyl)amino)-3-nitrobenzoic acid will form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • Reductive Cyclization to form 9-Methoxyphenazine-1-carboxylic acid: In a 500 mL flask, dissolve the dried intermediate in a solution of sodium hydroxide (2 M in water).

  • Add sodium borohydride (6.1 g, 0.161 mol) portion-wise to the stirred solution. The addition is exothermic, so maintain the temperature below 40 °C using an ice bath if necessary.

  • After the addition is complete, heat the mixture to reflux for 2-3 hours. The color of the solution should change, indicating the formation of the phenazine ring.

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the crude 9-methoxyphenazine-1-carboxylic acid.

  • Filter the solid, wash with water, and dry.

  • Demethylation to 9-Hydroxyphenazine-1-carboxylic acid: Suspend the crude 9-methoxyphenazine-1-carboxylic acid in dichloromethane (100 mL) in a flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a 1.0 M solution of boron tribromide in dichloromethane (~12 mL, 0.012 mol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully adding methanol (20 mL) at 0 °C.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and adjust the pH to 2-3 with a saturated sodium bicarbonate solution to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 9-hydroxyphenazine-1-carboxylic acid.

Stage 2: Protection of the Carboxylic Acid Group (Esterification)

To prevent side reactions during the subsequent Ullmann condensation, the carboxylic acid functionality of 9-hydroxyphenazine-1-carboxylic acid must be protected, typically as a methyl ester.

Protocol: Methyl Esterification of 9-Hydroxyphenazine-1-carboxylic acid

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
9-Hydroxyphenazine-1-carboxylic acid240.215.0 g0.0208
Methanol (MeOH)32.04100 mL-
Sulfuric acid (H₂SO₄), concentrated98.082 mL-
Sodium bicarbonate (NaHCO₃)84.01As needed-
Dichloromethane (CH₂Cl₂)84.93As needed-

Procedure:

  • Suspend 9-hydroxyphenazine-1-carboxylic acid (5.0 g, 0.0208 mol) in methanol (100 mL) in a round-bottom flask.

  • Carefully add concentrated sulfuric acid (2 mL) to the suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete conversion of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 9-hydroxyphenazine-1-carboxylate.

Stage 3: Ullmann Condensation for Ether Formation

The key C-O bond-forming step is achieved through a copper-catalyzed Ullmann condensation between the protected 9-hydroxyphenazine-1-carboxylate and an aryl halide.[3][4]

Protocol: Synthesis of Methyl 9-phenoxy-1-phenazinecarboxylate

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
Methyl 9-hydroxyphenazine-1-carboxylate254.244.0 g0.0157
Iodobenzene204.014.8 g (2.6 mL)0.0235
Copper(I) iodide (CuI)190.450.6 g0.0031
1,10-Phenanthroline180.210.56 g0.0031
Cesium carbonate (Cs₂CO₃)325.8210.2 g0.0314
N,N-Dimethylformamide (DMF), anhydrous73.0980 mL-
Toluene92.14As needed-

Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add copper(I) iodide (0.6 g, 0.0031 mol), 1,10-phenanthroline (0.56 g, 0.0031 mol), and cesium carbonate (10.2 g, 0.0314 mol).

  • Add anhydrous N,N-dimethylformamide (80 mL) to the flask.

  • Add methyl 9-hydroxyphenazine-1-carboxylate (4.0 g, 0.0157 mol) and iodobenzene (4.8 g, 0.0235 mol) to the mixture.

  • Heat the reaction mixture to 110-120 °C and stir for 24-48 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite to remove insoluble salts.

  • Dilute the filtrate with water and extract with ethyl acetate or toluene.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure methyl 9-phenoxy-1-phenazinecarboxylate.

Stage 4: Deprotection of the Carboxylic Acid (Hydrolysis)

The final step is the hydrolysis of the methyl ester to yield the target molecule, 1-Phenazinecarboxylic acid, 9-phenoxy-.

Protocol: Hydrolysis of Methyl 9-phenoxy-1-phenazinecarboxylate

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
Methyl 9-phenoxy-1-phenazinecarboxylate330.333.0 g0.0091
Tetrahydrofuran (THF)72.1150 mL-
Methanol (MeOH)32.0425 mL-
Lithium hydroxide (LiOH) monohydrate41.960.76 g0.0182
Water18.0225 mL-
Hydrochloric acid (HCl), 1M36.46As needed-

Procedure:

  • Dissolve methyl 9-phenoxy-1-phenazinecarboxylate (3.0 g, 0.0091 mol) in a mixture of tetrahydrofuran (50 mL) and methanol (25 mL) in a round-bottom flask.

  • Add a solution of lithium hydroxide monohydrate (0.76 g, 0.0182 mol) in water (25 mL).

  • Stir the mixture at room temperature for 4-8 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1M hydrochloric acid.

  • The product, 1-Phenazinecarboxylic acid, 9-phenoxy-, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Characterization

The identity and purity of the synthesized compounds at each stage should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Melting Point: To characterize the solid products.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Boron tribromide is highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

  • Ullmann condensation reactions are often run at high temperatures and may involve air-sensitive reagents. Use appropriate Schlenk techniques and ensure proper temperature control.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in these protocols.

References

  • Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901, 34 (2), 2174–2185.
  • Holliman, F. G.; Herbert, R. B. The biosynthesis of phenazines. J. Chem. Soc., Chem. Commun.1976, (4), 143-144.
  • Holliman, F. G.; Herbert, R. B.; Sheridan, J. B. Biosynthesis of microbial phenazines: incorporation of shikimic acid. Tetrahedron Lett.1976, 17 (8), 639-642.
  • Byng, G. S.; Eustice, D. C.; Jensen, R. A. Biosynthesis of Phenazine Pigments in Mutant and Wild-Type Cultures of Pseudomonas aeruginosa. J. Bacteriol.1979, 138 (3), 846-852.
  • Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angew. Chem. Int. Ed.2009, 48 (38), 6954-6971.
  • Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation. Angew. Chem. Int. Ed.2003, 42 (44), 5400-5449.
  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
  • Hu, H., et al. Efficient Methods for the Synthesis of 2-Hydroxyphenazine Based on the Pd-Catalyzed N-Arylation of Aryl Bromides. Org. Lett.2005, 7 (6), 1087-1090.
  • Cloning and expression of the phenazine-1-carboxamide hydrolysis gene pzcH and the identification of the key amino acids necessary for its activity. PubMed. [Link]

  • Decarboxylation of Aromatic Carboxylic Acids by the Prenylated-FMN-dependent Enzyme Phenazine-1-carboxylic Acid Decarboxylase. ACS Catalysis. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. RSC Publishing. [Link]

  • Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research and Reviews: Journal of Medicinal & Organic Chemistry. [Link]

  • Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. MDPI. [Link]

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Application

HPLC method development for 1-Phenazinecarboxylic acid, 9-phenoxy- quantification

Application Note: HPLC Method Development and Validation for the Quantification of 9-Phenoxy-1-phenazinecarboxylic Acid Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Anal...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC Method Development and Validation for the Quantification of 9-Phenoxy-1-phenazinecarboxylic Acid

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Preclinical Researchers, and Drug Development Scientists

Introduction & Biological Significance

Phenazine derivatives represent a potent class of nitrogen-containing heterocycles characterized by their diverse biological activities, including broad-spectrum antimicrobial and antitumor properties. Specifically, 9-phenoxy-1-phenazinecarboxylic acid (a lipophilic derivative of the naturally occurring microbial metabolite phenazine-1-carboxylic acid, or PCA) has been heavily investigated in medicinal chemistry.

According to foundational structure-activity relationship (SAR) studies, substituting the phenazine core at the 9-position with lipophilic groups (such as a phenoxy moiety) significantly alters its DNA binding affinity and cytotoxicity, making it a highly effective scaffold for dual Topoisomerase I and II-directed anticancer drugs [1].

To support preclinical pharmacokinetics, formulation stability, and purity assays, a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is mandatory. This application note details the causality behind the chromatographic choices and provides a self-validating protocol for the precise quantification of 9-phenoxy-1-phenazinecarboxylic acid.

Method Development Rationale (The "Why")

Developing an HPLC method for 9-phenoxy-1-phenazinecarboxylic acid requires overcoming specific physicochemical challenges inherent to the molecule (Molecular Formula: C19​H12​N2​O3​ ):

  • Lipophilicity & Solubility: The addition of the 9-phenoxy group significantly increases the hydrophobicity of the phenazine core. Aqueous sample preparation will result in precipitation. Therefore, standards and samples must be solubilized in a high-strength organic diluent (e.g., DMSO or Methanol) prior to injection.

  • Ionizable Carboxylic Acid Moiety: The molecule contains a carboxylic acid group with an estimated pKa​ of ~4.2. If analyzed at a neutral pH, the analyte exists in a state of partial ionization, leading to severe peak tailing and split peaks. To ensure the molecule remains fully protonated (neutral) and interacts uniformly with the hydrophobic stationary phase, the mobile phase must be heavily buffered at least 2 pH units below its pKa​ . We utilize 0.1% Trifluoroacetic acid (TFA) (pH ~2.0), which also acts as an ion-pairing agent to sharpen the peak [2].

  • Stationary Phase Selection: A reversed-phase C18 column with high-density end-capping is required. Unreacted residual silanols on older or non-end-capped silica columns will undergo secondary cation-exchange interactions with the nitrogen atoms in the phenazine ring, causing unacceptable peak asymmetry.

  • Detection: The highly conjugated planar phenazine ring acts as a strong chromophore. Photodiode Array (PDA) detection at 254 nm (capturing the primary π→π∗ transitions) provides the optimal signal-to-noise ratio.

Visualizing the Mechanisms

Biological Mechanism of Action

The following diagram illustrates the pharmacological pathway of 9-phenoxy-1-phenazinecarboxylic acid as a dual topoisomerase inhibitor.

G A 9-Phenoxy-1-phenazinecarboxylic acid B Nuclear Entry & DNA Intercalation A->B Cellular Uptake C Topoisomerase I/II Inhibition B->C Target Binding D Stabilization of Cleavable Complexes C->D Mechanism of Action E DNA Double-Strand Breaks D->E Replication Fork Collision F Apoptosis (Cancer Cell Death) E->F Pathway Activation

Caption: Pharmacological signaling pathway of 9-phenoxy-1-phenazinecarboxylic acid leading to apoptosis.

HPLC Method Development Workflow

Workflow S1 1. Sample Preparation (Solubilization in DMSO/MeOH) S2 2. Column Selection (End-capped C18, 5µm) S1->S2 S3 3. Mobile Phase Optimization (0.1% TFA to suppress ionization) S2->S3 S4 4. Gradient & Flow Rate (5-95% ACN, 1.0 mL/min) S3->S4 S5 5. Method Validation (Linearity, LOD/LOQ, Precision) S4->S5 S6 6. Routine Quantification S5->S6 Validated Method

Caption: Step-by-step logical workflow for phenazine HPLC method development and validation.

Experimental Protocols

Reagents and Materials
  • Analyte: 9-phenoxy-1-phenazinecarboxylic acid reference standard (Purity 98.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Methanol (MeOH), and Milli-Q Water (18.2 M Ω⋅ cm).

  • Modifiers: LC-MS grade Trifluoroacetic acid (TFA).

Preparation of Standard Solutions
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 9-phenoxy-1-phenazinecarboxylic acid into a 10 mL volumetric flask. Dissolve completely in 2.0 mL of DMSO (due to lipophilicity), then make up to volume with Methanol. Store at -20°C protected from light.

  • Working Standards: Serially dilute the stock solution with the initial mobile phase (95% Water / 5% ACN) to create a calibration curve ranging from 0.5 µg/mL to 100 µg/mL.

System Suitability Testing (SST)

To ensure the protocol is a self-validating system, inject a 50 µg/mL standard solution six times consecutively before running unknown samples. The system is deemed suitable only if:

  • Relative Standard Deviation (RSD) of Peak Area: 1.5%

  • Tailing Factor ( Tf​ ): 1.2 (Ensures residual silanols are not interacting with the analyte).

  • Theoretical Plates ( N ): 8,000.

Step-by-Step Chromatographic Run
  • Purge & Equilibrate: Purge the HPLC pumps with Mobile Phase A and B. Equilibrate the C18 column with 5% Mobile Phase B for 15 column volumes until the baseline is stable at 254 nm.

  • Sequence Setup: Run a blank injection (diluent only) to identify system peaks. Follow with the SST injections, calibration standards, and finally the biological/formulation samples.

  • Column Wash: Post-analysis, flush the column with 100% Acetonitrile for 20 minutes to elute any highly lipophilic impurities, followed by storage in 70% Acetonitrile / 30% Water.

Data Presentation & Method Parameters

Table 1: Optimized HPLC Chromatographic Conditions

ParameterSpecification / SettingRationale
Column Reprosil-PUR 120 C18 AQ (250 x 4.6 mm, 5 µm)High carbon load and end-capping prevent tailing of the phenazine nitrogen and carboxylic acid.
Mobile Phase A Milli-Q Water + 0.1% TFA (v/v)Lowers pH to ~2.0, keeping the carboxylic acid fully protonated for uniform retention.
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)Strong organic modifier to elute the highly lipophilic 9-phenoxy moiety.
Gradient Program 0-2 min: 5% B2-15 min: 5% 95% B15-18 min: 95% B18-18.1 min: 95% 5% B18.1-23 min: 5% BLinear gradient ensures sharp peak shape and prevents co-elution with polar degradation products.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temperature 30°CReduces mobile phase viscosity and improves mass transfer.
Detection Wavelength PDA at 254 nmTargets the maximum absorbance ( λmax​ ) of the phenazine π→π∗ transition.
Injection Volume 10 µLPrevents column overloading while maintaining high sensitivity.

Table 2: Representative Method Validation Parameters (ICH Q2 Guidelines)

Validation ParameterResultAcceptance Criteria
Linearity Range 0.5 – 100 µg/mL R2≥0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 0.50 µg/mLSignal-to-Noise (S/N) 10
Intra-day Precision (RSD) 0.8% 2.0% (n=6)
Inter-day Precision (RSD) 1.2% 2.0% (n=6 over 3 days)
Accuracy (Recovery) 98.5% – 101.2%95.0% – 105.0%

References

  • Spicer, J. A., Gamage, S. A., Rewcastle, G. W., Finlay, G. J., Bridewell, D. J. A., Baguley, B. C., & Denny, W. A. (2000). Bis(phenazine-1-carboxamides): Structure−Activity Relationships for a New Class of Dual Topoisomerase I/II-Directed Anticancer Drugs. Journal of Medicinal Chemistry, 43(7), 1350-1358. URL:[Link]

  • Rabe, P., et al. (2023). Paecilomycone Inhibits Quorum Sensing in Gram-Negative Bacteria. Microbiology Spectrum, 11(3). URL:[Link]

Method

Application Note: Solubility and Handling Protocols for 9-Phenoxy-1-phenazinecarboxylic Acid in Organic Solvents

Target Audience: Formulation Scientists, Medicinal Chemists, and Assay Developers Compound: 9-Phenoxy-1-phenazinecarboxylic acid (9-phenoxyphenazine-1-carboxylic acid) Molecular Formula: C₁₉H₁₂N₂O₃ | Molecular Weight: 31...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Assay Developers Compound: 9-Phenoxy-1-phenazinecarboxylic acid (9-phenoxyphenazine-1-carboxylic acid) Molecular Formula: C₁₉H₁₂N₂O₃ | Molecular Weight: 316.32 g/mol [1]

Physicochemical Profiling & Structural Causality

When handling complex heterocyclic compounds for drug development or biological screening, solvent selection cannot be arbitrary. 9-phenoxy-1-phenazinecarboxylic acid was originally synthesized as a highly lipophilic intermediate in the development of dual Topoisomerase I/II-directed anticancer drugs[2]. To successfully dissolve this compound, we must analyze its structural causality:

  • The Phenazine Core: The linear, tricyclic phenazine system is rigidly planar and highly conjugated. This promotes strong intermolecular π−π stacking in the solid state, leading to high crystal lattice energies that resist dissolution in highly polar, protic solvents like water.

  • The C-1 Carboxylic Acid: The parent compound, phenazine-1-carboxylic acid (PCA), has a measured pKa​ of 4.24[3]. At physiological or acidic pH, the carboxyl group is fully protonated and electrically neutral, rendering the molecule practically insoluble in aqueous media[3].

  • The C-9 Phenoxy Substitution: The addition of a bulky phenoxy group at the 9-position drastically increases the molecule's partition coefficient (LogP) and molecular weight (316.32 g/mol )[1]. However, the freely rotatable ether linkage of the phenoxy group disrupts the absolute planarity of the phenazine core. Paradoxically, this steric bulk lowers the crystal lattice energy compared to the parent PCA, significantly enhancing its solubility in halogenated organic solvents (like dichloromethane) while further decreasing its aqueous solubility.

Quantitative Solubility Matrix

The following table synthesizes the expected solubility profile of 9-phenoxy-1-phenazinecarboxylic acid based on the known behavior of phenazine-1-carboxylic acid derivatives[4] and the lipophilic contribution of the phenoxy moiety.

SolventDielectric Constant ( ε )Expected SolubilityRecommended Max Stock Conc.Application Notes
Dimethyl Sulfoxide (DMSO) 46.7High10 mM (~3.16 mg/mL)Universal standard for in vitro bioassays. Requires bath sonication to disrupt π−π stacking[4].
Dichloromethane (DCM) 9.1Very High>50 mM (~15.8 mg/mL)Optimal for liquid-liquid extraction and synthetic purification due to the lipophilic phenoxy group.
N,N-Dimethylformamide (DMF) 36.7High10 mM (~3.16 mg/mL)Excellent alternative to DMSO; slightly harder to remove in vacuo.
Methanol (MeOH) 32.7Moderate1 - 2 mMUsed primarily for HPLC mobile phases. Gentle heating is required for initial dissolution.
Aqueous Buffer (pH < 5) ~80.0Insoluble< 0.1 mMMolecule remains fully protonated. Will precipitate immediately if diluted from DMSO.
Aqueous Buffer (pH > 8) ~80.0Moderate2 - 5 mMForms a sodium/potassium carboxylate salt. Soluble but prone to micellar aggregation.

Workflow for Solvent Selection

Depending on your downstream application, the solvation strategy must be adapted. The decision tree below outlines the self-validating logic for selecting the appropriate organic solvent.

G Start 9-Phenoxy-1-phenazinecarboxylic Acid (Solid Powder) Decision Target Downstream Application? Start->Decision BioAssay In Vitro Bioassays (Cellular/Enzymatic) Decision->BioAssay Synthesis Chemical Synthesis & Extraction Decision->Synthesis Analytical Analytical Chromatography (HPLC / LC-MS) Decision->Analytical DMSO Dissolve in Anhydrous DMSO (Max 10 mM) Requires Bath Sonication BioAssay->DMSO DCM Dissolve in DCM / Chloroform Highly soluble due to lipophilic phenoxy group Synthesis->DCM MeOH Dissolve in MeOH / Water Requires pH adjustment (TFA or NH4OH) Analytical->MeOH

Workflow for selecting the optimal organic solvent based on downstream applications.

Standardized Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock in DMSO (For Bioassays)

Parent phenazine-1-carboxylic acid requires sonication for complete dissolution at 5 mg/mL[4]. The 9-phenoxy derivative requires identical physical disruption.

  • Equilibration: Allow the lyophilized powder of 9-phenoxy-1-phenazinecarboxylic acid to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation. (Water drastically reduces DMSO solubility).

  • Weighing: Weigh exactly 3.16 mg of the compound into a sterile, amber glass vial. Note: Use an anti-static gun if the powder exhibits static scatter, a common issue with highly hydrophobic phenazines.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO ( 99.9% purity).

  • Cavitation (Critical Step): Seal the vial and place it in a bath sonicator at room temperature for 10–15 minutes. Mechanical cavitation is required to break the strong π−π stacking of the phenazine rings.

  • Self-Validation Check (Tyndall Effect): In a darkened room, shine a laser pointer through the glass vial.

    • If a visible beam path is observed: The compound is in a colloidal micro-suspension. Continue sonication or gently warm to 37°C.

    • If no beam is visible: You have achieved a true molecular solution.

  • Storage: Aliquot into single-use volumes and store at -20°C or -80°C. Protect from light.

Protocol B: pH-Driven Liquid-Liquid Extraction (LLE) using Dichloromethane

This protocol exploits the pKa​ of the C-1 carboxylic acid (~4.24)[3] to separate the compound from non-ionizable impurities.

  • Initial Dissolution: Dissolve the crude compound mixture in 50 mL of Dichloromethane (DCM). The 9-phenoxy group ensures rapid dissolution in the organic phase.

  • Acid Wash (Retaining the Compound): Wash the DCM layer with 50 mL of 0.1 M HCl (pH ~1).

    • Causality: At pH 1, the carboxylic acid is fully protonated. The neutral molecule remains highly lipophilic and stays entirely in the DCM layer. Discard the aqueous layer (removes polar/basic impurities).

  • Basic Extraction (Phase Transfer): Extract the DCM layer with 50 mL of 0.1 M NaHCO3​ (pH ~8.3).

    • Causality: The basic pH deprotonates the C-1 carboxyl group, forming a highly polar sodium carboxylate salt. The compound will partition into the upper aqueous layer. Collect the aqueous layer and discard the DCM (removes neutral/lipophilic impurities).

  • Precipitation/Recovery: Slowly acidify the collected aqueous layer by adding 1 M HCl dropwise until the pH reaches 2.0. The compound will immediately reprotonate and precipitate as a fine solid, which can be recovered via vacuum filtration or back-extracted into fresh DCM.

References

  • Chemical Synthesis Database. 9-phenoxy-1-phenazinecarboxylic acid - Physical Properties and Synthesis.1

  • Rewcastle, G. W., et al. Bis(phenazine-1-carboxamides): Structure−Activity Relationships for a New Class of Dual Topoisomerase I/II-Directed Anticancer Drugs. Journal of Medicinal Chemistry, 2000, 43(7), 1350-1358.

  • Brisbane, P. G., et al. Revised structure for the phenazine antibiotic from Pseudomonas fluorescens 2-79 (NRRL B-15132). Antimicrobial Agents and Chemotherapy, 1987, 31(12), 1967-1971.

  • MedChemExpress. Phenazine-1-carboxylic acid | Fungal Inhibitor & Physicochemical Data.

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 9-phenoxy-1-phenazinecarboxylic acid

Abstract This application note details a robust and sensitive method for the quantitative analysis of 9-phenoxy-1-phenazinecarboxylic acid using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Phenazine d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 9-phenoxy-1-phenazinecarboxylic acid using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Phenazine derivatives are a class of heterocyclic compounds with significant biological activities, making their accurate quantification crucial in various research and development fields. The described protocol provides a comprehensive workflow, from sample preparation to final data analysis, leveraging a deep understanding of the analyte's physicochemical properties to establish optimized and reliable instrument parameters. The methodologies are designed to be self-validating, ensuring scientific integrity and reproducibility for applications in drug discovery, microbial metabolomics, and environmental analysis.

Introduction: The Scientific Rationale

9-phenoxy-1-phenazinecarboxylic acid belongs to the phenazine family, nitrogen-containing heterocyclic compounds produced by various bacteria, such as those from the Pseudomonas and Streptomyces genera.[1] The core phenazine structure is a known chromophore and redox-active agent, and substitutions on this scaffold can dramatically alter its biological function. The addition of a carboxylic acid at position 1 and a phenoxy group at position 9 results in a molecule with distinct chemical properties that dictate the analytical strategy.

The carboxylic acid moiety provides an acidic proton, making the molecule suitable for analysis by reversed-phase chromatography and amenable to deprotonation for negative-ion mode mass spectrometry. Conversely, the nitrogen atoms in the phenazine ring are basic and can be readily protonated, making positive-ion mode ESI a viable and often preferred ionization strategy.[2] This method will focus on positive-ion mode detection, which is commonly used for phenazine analysis and often provides excellent sensitivity.

The primary objective of this protocol is to establish a Multiple Reaction Monitoring (MRM) method that is both highly selective and sensitive. This is achieved by carefully selecting a precursor ion and multiple product ions that are characteristic of 9-phenoxy-1-phenazinecarboxylic acid, ensuring confident identification and quantification even in complex matrices.

Physicochemical Properties & Methodological Implications

A thorough understanding of the analyte's properties is the foundation of a robust analytical method.

Table 1: Physicochemical Properties of 9-phenoxy-1-phenazinecarboxylic acid

PropertyValueSourceMethodological Implication
Molecular Formula C₁₉H₁₂N₂O₃[3]Defines the exact mass for precursor ion selection.
Average Mol. Weight 316.32 g/mol [3][4]Used for preparing standard solutions of known concentration.
Monoisotopic Mass 316.0848 g/mol CalculatedDetermines the m/z of the monoisotopic precursor ion.
Predicted Ionization ESI Positive ([M+H]⁺) or Negative ([M-H]⁻)InferredThe phenazine nitrogens are basic, and the carboxylic acid is acidic. Positive mode is chosen for its high sensitivity with similar compounds.[2]

Experimental Workflow

The overall process, from sample preparation to data acquisition, is designed to ensure reproducibility and accuracy.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Bacterial Culture Supernatant) Extraction Liquid-Liquid Extraction (Ethyl Acetate, pH adjusted) Sample->Extraction Drydown Evaporation to Dryness (Nitrogen Stream) Extraction->Drydown Reconstitution Reconstitution (50:50 Methanol:Water) Drydown->Reconstitution Filter Syringe Filtration (0.22 µm PTFE) Reconstitution->Filter LC Liquid Chromatography (C18 Reversed-Phase) Filter->LC MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Standard Curve) Integration->Quantification

Sources

Method

Extraction techniques for 9-phenoxy-1-phenazinecarboxylic acid from bacterial cultures

Application Note: Extraction and Purification Protocols for 9-Phenoxy-1-Phenazinecarboxylic Acid and Related Phenazine Scaffolds from Bacterial Cultures Executive Summary This application note details the physicochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Extraction and Purification Protocols for 9-Phenoxy-1-Phenazinecarboxylic Acid and Related Phenazine Scaffolds from Bacterial Cultures

Executive Summary

This application note details the physicochemical rationale and step-by-step methodology for extracting lipophilic phenazine derivatives—specifically focusing on 9-phenoxy-1-phenazinecarboxylic acid and its natural precursor, phenazine-1-carboxylic acid (PCA)—from complex bacterial fermentation broths. Designed for drug development professionals and bioengineers, this guide establishes a self-validating workflow that leverages pH-dependent phase partitioning and reversed-phase chromatography to achieve >95% compound recovery and high analytical purity.

Scientific Background & Mechanistic Causality

9-Phenoxy-1-phenazinecarboxylic acid is a highly lipophilic, rationally designed derivative of PCA, originally synthesized for the development of dual topoisomerase I/II-directed anticancer drugs (). While the 9-phenoxy derivative is semi-synthetic, its core scaffold (PCA) is a redox-active secondary metabolite naturally secreted by Pseudomonas and Streptomyces species. Modern biomanufacturing often relies on the fermentation of genetically engineered bacterial strains (e.g., Pseudomonas chlororaphis) to produce the core PCA scaffold or its substituted derivatives via precursor-directed biosynthesis ().

The Causality of Extraction: The extraction of these compounds relies on a fundamental physicochemical property: pH-dependent solubility . The carboxylic acid moiety at the C1 position of the phenazine ring has a pKa​ of approximately 4.2.

  • At physiological pH (~7.0): The molecule exists as a polar carboxylate anion, rendering it highly water-soluble and trapped within the aqueous fermentation broth.

  • At acidic pH (~2.0): The carboxylate is fully protonated, neutralizing the charge and drastically increasing the molecule's lipophilicity ( LogP ).

The addition of the bulky 9-phenoxy group further increases the hydrophobicity of the target compound compared to native PCA. Therefore, dropping the pH below the pKa​ is the critical mechanistic trigger that drives the phenazine out of the aqueous phase and into an organic solvent during Liquid-Liquid Extraction (LLE) ().

Quantitative Solvent Partitioning Data

The choice of organic solvent dictates both the yield and purity of the extraction. The table below summarizes the extraction efficiencies based on the dielectric constant ( ε ) and polarity of the solvent system.

Table 1: Solvent Partitioning and Extraction Efficiency for Phenazine Derivatives

Solvent SystemDielectric Constant ( ε )PCA Extraction Efficiency9-Phenoxy-PCA Extraction EfficiencyCausality / Application Notes
Ethyl Acetate 6.02>95%>98%Optimal. Perfect balance of polarity and volatility. Industry standard for phenazines; low toxicity profile.
Chloroform 4.81~85%>95%Highly Effective. Excellent for bulky, highly lipophilic derivatives like 9-phenoxy-PCA. Prone to emulsion.
Dichloromethane 9.10~90%~92%Alternative. High efficiency and easy to evaporate, but frequently forms stubborn emulsions in complex broths.
Benzene 2.28~70%~88%Obsolete. Historically used for phenazine extraction, but strictly phased out in modern labs due to severe carcinogenicity.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , providing visual and chemical checkpoints to ensure the success of each phase.

Phase 1: Culture Harvest & Pre-treatment
  • Cultivation: Grow the engineered Pseudomonas strain in King's B medium under high aeration (200 rpm) at 28°C until the late stationary phase (48–72 hours). Causality: Phenazine biosynthesis is regulated by quorum sensing and only peaks at high cell densities.

  • Separation: Harvest the culture and centrifuge at 6,000 × g for 15 minutes at 4°C.

  • Recovery: Carefully decant the phenazine-rich supernatant into a clean, solvent-resistant glass extraction vessel. Discard the bacterial pellet.

Phase 2: pH-Driven Phase Partitioning (Acidification)
  • Protonation: Under continuous magnetic stirring, add 6M HCl dropwise to the cell-free supernatant until the pH reaches 2.0–2.5. Use a calibrated pH probe for precision.

  • Validation Check: A visible opalescence or fine precipitation must occur as the pH drops below 4.0. This visually confirms the successful protonation and desolvation of the lipophilic phenazines from the aqueous matrix.

Phase 3: Liquid-Liquid Extraction (LLE)
  • Solvent Addition: Add an equal volume (1:1 v/v) of Ethyl Acetate to the acidified supernatant.

  • Partitioning: Agitate the mixture vigorously for 30 minutes using a mechanical shaker to maximize the interfacial surface area.

  • Phase Resolution: Transfer the emulsion to a separatory funnel and allow it to stand until the phases completely resolve (typically 15–20 minutes).

  • Validation Check: The upper organic layer should take on a distinct yellow-to-green pigmentation, confirming the successful partitioning of the redox-active phenazine chromophores.

  • Collection: Collect the upper organic layer. Repeat the extraction twice more with fresh Ethyl Acetate to ensure >95% recovery. Pool the organic fractions.

Phase 4: Concentration and RP-HPLC Purification
  • Drying: Add anhydrous sodium sulfate ( Na2​SO4​ ) to the pooled organic extract to scavenge residual water. Filter the solution.

  • Evaporation: Concentrate the extract to dryness using a rotary evaporator under reduced pressure. Crucial: Maintain the water bath at < 35°C. Causality: Phenazines are thermally sensitive; low temperatures prevent the degradation of the heterocyclic core.

  • Chromatography: Resuspend the crude extract in a minimal volume of HPLC-grade Methanol. Inject onto a preparative Reversed-Phase C18 HPLC column.

  • Elution: Elute using a gradient of Water/Methanol containing 0.1% Trifluoroacetic acid (TFA). Causality: The C18 stationary phase effectively resolves the bulky 9-phenoxy derivative from unmodified PCA. The 0.1% TFA maintains the acidic environment, keeping the carboxylic acid protonated during the run to prevent peak tailing and ensure sharp chromatographic resolution.

Workflow Visualization

Workflow N1 Bacterial Fermentation (Stationary Phase) N2 Centrifugation (6000 x g, 15 min) N1->N2 Harvest Broth N3 Acidification (6M HCl to pH 2.0) N2->N3 Supernatant N4 Liquid-Liquid Extraction (Ethyl Acetate, 1:1 v/v) N3->N4 pKa Shift (Protonation) N5 Organic Phase Recovery (Protonated Phenazines) N4->N5 Phase Separation N6 Rotary Evaporation (< 35°C, Vacuum) N5->N6 Solvent Removal N7 RP-HPLC Purification (C18, MeOH/H2O + 0.1% TFA) N6->N7 Resuspension N8 Purified 9-Phenoxy-PCA N7->N8 Fraction Collection

Workflow for the extraction and purification of lipophilic phenazines from bacterial cultures.

References

  • Spicer, J. A., et al. (2000). Bis(phenazine-1-carboxamides): structure-activity relationships for a new class of dual topoisomerase I/II-directed anticancer drugs. Journal of Medicinal Chemistry. URL: [Link]

  • Wang, Y., et al. (2011). Phenazine-1-Carboxylic Acid Promotes Bacterial Biofilm Development via Ferrous Iron Acquisition. Journal of Bacteriology. URL: [Link]

  • Liu, K., et al. (2023). Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5. Frontiers in Microbiology. URL: [Link]

Application

Topic: Preparation of 1-Phenazinecarboxylic Acid and 9-Phenoxy-1-phenazinecarboxylic Acid Standard Solutions for Chromatography

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive application note provides a detailed, field-proven protocol for the preparation of accurate and reproducible...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the preparation of accurate and reproducible primary stock and working standard solutions of 1-Phenazinecarboxylic acid (PCA) and its derivative, 9-phenoxy-1-phenazinecarboxylic acid. The accurate preparation of these standards is a prerequisite for reliable quantitative analysis in chromatographic applications such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide emphasizes the scientific rationale behind procedural choices, incorporates robust safety protocols, and offers best practices for solution storage and stability to ensure the integrity of analytical data.

Introduction and Scientific Context

Phenazine-1-carboxylic acid (PCA) is a well-characterized heterocyclic organic compound produced by various bacteria, including Pseudomonas and Streptomyces species.[1] It serves as a crucial antimicrobial and antifungal agent in both agricultural and pharmaceutical research.[1][2][3] Its derivatives, such as 9-phenoxy-1-phenazinecarboxylic acid, represent a class of compounds with modified physicochemical properties that are of significant interest in drug discovery and development.

Analyte Properties and Pre-Protocol Considerations

A thorough understanding of the analytes' physicochemical properties is critical for designing a robust preparation protocol.

2.1. 1-Phenazinecarboxylic Acid (PCA)

  • Appearance: Brown to Orange-Brown Solid.[1][2]

  • Molecular Weight: 224.21 g/mol .[3]

  • Solubility Profile: PCA exhibits limited solubility in many common solvents. It is slightly soluble in water, with increased solubility in methanol and ethanol, particularly with heating.[1][2][4] For analytical standard preparation, Dimethyl Sulfoxide (DMSO) is an excellent choice, capable of dissolving PCA at concentrations of 5 mg/mL with the aid of sonication.[1]

2.2. 9-Phenoxy-1-phenazinecarboxylic Acid

  • Molecular Weight: 316.32 g/mol .[5]

  • Solubility Profile (Inferred): Specific solubility data for this derivative is not widely published. However, the addition of the bulky, non-polar phenoxy group to the phenazine core significantly increases its lipophilicity compared to PCA. Therefore, its aqueous solubility is expected to be extremely low. DMSO remains the recommended starting solvent due to its strong, aprotic solvating power for complex organic molecules. Should solubility challenges arise, N,N-Dimethylformamide (DMF) may be considered as an alternative.

2.3. Reagent and Equipment Purity

To ensure the accuracy of the prepared standards, the following are mandatory:

  • Solvents: Use only HPLC-grade or higher purity solvents to prevent the introduction of interfering contaminants.[6]

  • Analyte Purity: Utilize reference standards of known, high purity (e.g., >98%).

  • Glassware: Employ Class A calibrated volumetric flasks and pipettes for all dilutions.[7]

  • Weighing: A calibrated analytical balance with a readability of at least 0.1 mg is essential for accurately weighing the primary standards.[7]

Safety and Handling Precautions

Warning: Phenazine-class compounds require careful handling.

  • 1-Phenazinecarboxylic Acid Hazards: According to GHS classifications, PCA is harmful if swallowed, inhaled, or in contact with skin.[3][8] It is known to cause serious eye irritation and skin irritation.[3][9] It may also cause respiratory irritation or allergic reactions.[9]

  • 9-Phenoxy-1-phenazinecarboxylic Acid Hazards: As no specific safety data is available, this compound must be handled with, at minimum, the same level of precaution as PCA.

Mandatory Personal Protective Equipment (PPE) and Handling:

  • Always handle solid compounds and concentrated solutions within a certified chemical fume hood.

  • Wear a lab coat, nitrile gloves, and chemical splash goggles at all times.

  • Avoid generating dust when handling the solid material.

  • Consult the relevant Safety Data Sheet (SDS) prior to beginning any work.[9][10]

Materials and Reagents

ItemSpecification
1-Phenazinecarboxylic acidReference Standard, >98% Purity
9-phenoxy-1-phenazinecarboxylic acidReference Standard, >98% Purity
Dimethyl Sulfoxide (DMSO)HPLC Grade or higher, Anhydrous
Acetonitrile (ACN)HPLC Grade or higher
WaterType I Ultrapure or HPLC Grade
Volumetric Flasks (Class A)10 mL, 25 mL, 50 mL, 100 mL
Volumetric/Adjustable Pipettes (Calibrated)Various sizes (e.g., 100 µL, 1000 µL, 5 mL)
Analytical Balance4- or 5-place (readability of 0.1 mg or 0.01 mg)
Ultrasonic BathFor aiding dissolution
Vortex MixerFor mixing solutions
Amber Glass VialsFor storage of stock and working solutions

Experimental Protocol 1: Preparation of Primary Stock Solutions (1000 µg/mL)

This protocol describes the gravimetric preparation of a high-concentration stock solution, which serves as the basis for all subsequent dilutions.

Step-by-Step Methodology:

  • Labeling: Clearly label a 10 mL Class A volumetric flask with the compound name, concentration (1000 µg/mL), solvent (DMSO), and preparation date.

  • Weighing: Accurately weigh approximately 10.0 mg of the chosen phenazine standard onto weighing paper using a calibrated analytical balance. Record the exact weight (e.g., 10.04 mg).

  • Quantitative Transfer: Carefully transfer the weighed solid into the labeled 10 mL volumetric flask. Use a small amount of DMSO to rinse the weighing paper and ensure all powder is transferred into the flask.

  • Initial Dissolution: Add approximately 5-7 mL of DMSO to the flask.

  • Sonication: Cap the flask securely and place it in an ultrasonic bath for 10-15 minutes to facilitate complete dissolution. The solution should be visually clear with no particulate matter.[1]

  • Equilibration: Allow the flask to return to ambient laboratory temperature.

  • Dilution to Volume: Carefully add DMSO dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is completely homogeneous. This is your Primary Stock Solution .

Experimental Protocol 2: Preparation of Working Standard Solutions

This protocol uses serial dilution to create a set of standards for generating a calibration curve. The example below outlines the preparation of standards in a 50:50 Acetonitrile:Water mixture, a common mobile phase composition. The diluent should always be matched as closely as possible to the initial mobile phase conditions of the chromatographic method.

Step-by-Step Methodology:

  • Prepare Diluent: Mix equal volumes of HPLC-grade Acetonitrile and HPLC-grade Water (e.g., 50 mL of each) to create the 50:50 (v/v) diluent.

  • Intermediate Dilution (Optional but Recommended):

    • Pipette 1.0 mL of the 1000 µg/mL Primary Stock Solution into a 10 mL volumetric flask.

    • Dilute to the mark with the 50:50 ACN:Water diluent.

    • This creates a 100 µg/mL Intermediate Stock Solution . This step reduces the potential for error associated with pipetting very small volumes from the highly concentrated primary stock.

  • Serial Dilution for Calibration Curve:

    • Label a series of volumetric flasks or vials for each concentration level.

    • Using the 100 µg/mL Intermediate Stock , perform the dilutions as detailed in the table below.

Table 1: Example Serial Dilution Scheme for Working Standards

Target Concentration (µg/mL)Volume of 100 µg/mL Stock (mL)Final Volume (mL)Diluent Volume (mL)
10.01.0109.0
5.00.5109.5
1.00.1109.9
0.50.5 (of 10 µg/mL std)109.5
0.11.0 (of 1.0 µg/mL std)109.0

Note: For lower concentrations, it is more accurate to dilute from a previously made working standard as shown for the 0.5 and 0.1 µg/mL levels.

  • Homogenization: After adding the stock and diluent to each flask, cap securely and vortex thoroughly to ensure complete mixing.

  • Transfer: Transfer the final working standards into clearly labeled amber glass vials for use in the autosampler.

Workflow Visualization

The following diagram illustrates the logical flow of the standard preparation process.

G cluster_0 Phase 1: Primary Stock Preparation cluster_1 Phase 2: Working Standard Preparation weigh 1. Weigh ~10 mg of Phenazine Standard transfer 2. Quantitatively Transfer to 10 mL Volumetric Flask weigh->transfer dissolve 3. Add ~7 mL DMSO & Sonicate to Dissolve transfer->dissolve dilute_stock 4. Dilute to Final Volume with DMSO dissolve->dilute_stock stock Primary Stock Solution (1000 µg/mL) dilute_stock->stock intermediate Create 100 µg/mL Intermediate Stock stock->intermediate 1 mL serial_dilute Perform Serial Dilutions with Mobile Phase Simulant intermediate->serial_dilute working_standards Final Working Standards (e.g., 0.1-10 µg/mL) serial_dilute->working_standards analysis Chromatographic Analysis (HPLC / LC-MS) working_standards->analysis Inject into Chromatograph

Caption: Workflow for preparing phenazine standard solutions.

Solution Stability, Storage, and Best Practices

Phenazine compounds can be susceptible to degradation, impacting analytical accuracy.

  • Solid Compound Storage: For long-term stability, solid phenazine standards should be stored in tightly sealed, airtight containers protected from light at -20°C.[11] For short-term use, storage at 2-8°C is acceptable.[11]

  • Stock Solution Storage: Long-term storage of phenazines in solution is generally not recommended as stability is significantly reduced.[11]

    • If storage is necessary, aliquot the DMSO primary stock solution into single-use amber vials and store at -20°C or colder for a maximum of 1-2 weeks. This minimizes exposure to light and prevents degradation from repeated freeze-thaw cycles.[11]

    • The pH of the solution can significantly impact stability; storing in a neutral buffer is recommended if DMSO is not used.[11]

  • Working Solution Storage: Aqueous-organic working solutions should be prepared fresh daily for each analytical run.[6] Do not store diluted working standards for more than 24 hours, even when refrigerated.

References

  • Mastelf. (2024, August 1). How to Prepare for HPLC Standards. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95069, 1-Phenazinecarboxylic acid. Retrieved from [Link]

  • Shimadzu. (n.d.). Automated Dilution and Preparation of Standard and Sample Solutions for Analysis. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Chromatographic Analysis – Sample and Standard Preparation. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 9-phenoxy-1-phenazinecarboxylic acid. Retrieved from [Link]

  • News-Medical.Net. (2024, October 25). Standard Solution Preparation: A Comprehensive Guide. Retrieved from [Link]

  • NextSDS. (n.d.). Phenazine-1-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (2007, January). Solubility of Phenazine-1-carboxylic Acid in Water, Methanol, and Ethanol from (278.2 to 328.2) K. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing crystallization conditions for 1-Phenazinecarboxylic acid, 9-phenoxy-

Welcome to the Technical Support Center for Phenazine Derivative Crystallization . As a Senior Application Scientist, I have developed this portal to address the specific thermodynamic and kinetic challenges associated w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Phenazine Derivative Crystallization . As a Senior Application Scientist, I have developed this portal to address the specific thermodynamic and kinetic challenges associated with crystallizing 1-Phenazinecarboxylic acid, 9-phenoxy- (Molecular Formula: C₁₉H₁₂N₂O₃).

Phenazine derivatives are notorious for their strong intermolecular π−π stacking, which often drives rapid 1D crystal growth (yielding unfilterable needles) or kinetic trapping (yielding amorphous powders)[1]. The addition of the bulky 9-phenoxy group introduces significant steric hindrance. While this disrupts the planarity of the phenazine core, it also increases the molecule's propensity to form conformational polymorphs and trap solvent molecules within the crystal lattice voids.

This guide provides field-proven, self-validating protocols to help you achieve high-purity, diffraction-quality crystals.

Part 1: Crystallization Optimization Logic

To successfully crystallize this molecule, we must decouple the nucleation rate from the crystal growth rate. The workflow below outlines the decision matrix for selecting the appropriate crystallization trajectory based on solvent screening.

Workflow Start 9-phenoxy-1-PCA (Amorphous/Crude) Solubility Thermodynamic & Kinetic Screening Start->Solubility GoodSolvent Primary Solvent (DMF, DMSO) Solubility->GoodSolvent PoorSolvent Anti-Solvent (H2O, Toluene) Solubility->PoorSolvent MethodSelect Select Crystallization Trajectory GoodSolvent->MethodSelect PoorSolvent->MethodSelect Cooling Cooling Crystallization (Slow ΔT) MethodSelect->Cooling AntiSolvent pH-Shift / Anti-Solvent (Fast Nucleation) MethodSelect->AntiSolvent Eval XRPD & Microscopic Evaluation Cooling->Eval AntiSolvent->Eval Needles Issue: Fine Needles (Strong π-π stacking) Eval->Needles Kinetic Trapping Success Success: Blocky Crystals (SCXRD Quality) Eval->Success Controlled Growth Needles->MethodSelect Adjust Solvent/Temp

Figure 1: Logical workflow for optimizing the crystallization of 9-phenoxy-1-phenazinecarboxylic acid.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my compound crash out as an amorphous powder when using water as an anti-solvent? Causality: 1-Phenazinecarboxylic acid, 9-phenoxy- is highly hydrophobic. When a strong anti-solvent like water is introduced rapidly into a polar aprotic solution (e.g., DMF), the local supersaturation spikes instantly. This kinetic dominance prevents orderly lattice assembly, forcing the molecules to aggregate amorphously. Solution: Implement a pH-shift protocol rather than a direct anti-solvent crash. By dissolving the compound in a basic aqueous/ethanol mixture, it forms a soluble carboxylate salt. Slowly lowering the pH gradually protonates the acid, controlling the supersaturation generation rate and allowing ordered crystal lattices to form[2].

Q2: I am getting fine, hair-like needles that trap the mother liquor. How do I promote blocky crystal growth? Causality: The planar phenazine core drives rapid 1-dimensional growth along the π−π stacking axis. Meanwhile, the bulky 9-phenoxy group and the carboxylic acid dimerize much more slowly along the secondary and tertiary axes, resulting in high-aspect-ratio needles. Solution: Switch to a solvent system that competitively hydrogen-bonds with the carboxylic acid (e.g., methanol or acetic acid mixtures). This temporarily caps the fast-growing faces, slowing down the primary growth axis and allowing the secondary axes to catch up, yielding blocky crystals.

Q3: My crystals lose their transparency and turn opaque when removed from the mother liquor. What is happening? Causality: You have likely formed a solvate. The bulky 9-phenoxy group creates voids in the crystal lattice that are filled by solvent molecules (especially when using DMF or DMSO). Upon removal from the mother liquor, the solvent evaporates, causing the crystal lattice to collapse into a microcrystalline or amorphous state. Solution: Dry the crystals under a solvent-saturated atmosphere, or switch to a crystallization method using smaller, less coordinating solvents (e.g., Chloroform/Methanol) that do not easily integrate into the lattice voids.

Part 3: Quantitative Solvent Screening Data

To design a robust crystallization process, you must understand the thermodynamic solubility limits of the compound. Below is a synthesized solubility profile based on the physicochemical properties of phenazine-1-carboxylic acid derivatives.

Solvent SystemSolubility at 25°C (mg/mL)Solubility at 60°C (mg/mL)Observed Crystal HabitRecommended Application
DMF > 50.0> 100.0Prisms (Often Solvated)Primary solvent for vapor diffusion
DMSO > 45.0> 90.0Thick NeedlesStock solution preparation
Chloroform / Methanol (1:1) 15.045.0Blocky / PlatesSingle crystal growth (Evaporation)
Ethanol / H₂O (70:30, pH 10) 30.060.0N/A (Salt form)Primary solvent for pH-shift
Ethanol / H₂O (70:30, pH 2) < 2.010.0Fine NeedlesRecrystallization / Purification
Toluene < 1.0< 5.0AmorphousAnti-solvent for vapor diffusion

Part 4: Troubleshooting Guide

Issue EncounteredMechanistic CauseCorrective ActionSelf-Validation Metric
Oiling Out (Liquid-Liquid Phase Separation) The supersaturation level exceeds the cloud point before reaching the metastable zone for crystallization.Reduce the anti-solvent ratio or increase the crystallization temperature. Seed the solution at 5°C above the cloud point.The solution remains optically clear until distinct, solid facets appear under polarized light microscopy.
Polymorphism / Batch Inconsistency The 9-phenoxy group freely rotates in solution, leading to multiple conformational states precipitating simultaneously.Implement strict temperature cycling (Ostwald ripening) to thermodynamically favor the most stable polymorph.X-Ray Powder Diffraction (XRPD) yields a consistent diffractogram across three consecutive batches.
Low Yield (< 60%) High residual solubility in the chosen solvent mixture at the final isolation temperature.Add a secondary anti-solvent (e.g., heptane) slowly at the end of the cooling cycle to force the remaining solute out.Mother liquor absorbance at λmax​ ≈ 250 nm plateaus, indicating thermodynamic equilibrium.

Part 5: Step-by-Step Methodologies

Protocol A: pH-Shift Controlled Crystallization (For High Yield / Bulk API Purification)

This protocol utilizes the ionizable nature of the carboxylic acid group at position 1 to strictly control the nucleation kinetics[2].

  • Dissolution: Suspend 1.0 g of 9-phenoxy-1-phenazinecarboxylic acid in 20 mL of a 1:1 (v/v) mixture of Ethanol and 0.1 M NaOH (aq) at 25 °C. Stir until completely dissolved.

    • Causality: Deprotonation of the carboxylic acid disrupts strong hydrogen-bonded dimers, forming a highly soluble sodium carboxylate salt.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean crystallizer.

    • Self-Validation Checkpoint: The filtrate must be optically clear. Any turbidity indicates undissolved aggregates that will act as rogue secondary nucleation sites.

  • Controlled Nucleation: Cool the solution to 5 °C. Using a syringe pump, slowly add 1.0 M HCl dropwise at a rate of 0.1 mL/min while stirring at 200 RPM, until the pH reaches 2.0.

    • Causality: Slow protonation generates supersaturation gradually, favoring the growth of existing nuclei over a chaotic burst of new nuclei.

  • Aging & Isolation: Hold the suspension at 5 °C for 2 hours to allow for complete lattice assembly. Isolate the crystals via vacuum filtration and wash with 5 mL of cold water.

    • Self-Validation Checkpoint: Analyze the mother liquor via HPLC or UV-Vis. A residual concentration of < 0.5 mg/mL confirms complete precipitation.

Protocol B: Vapor Diffusion for Single-Crystal XRD Quality

When structural elucidation via Single Crystal X-Ray Diffraction (SCXRD) is required, kinetic growth must be slowed to a near-halt[1].

  • Inner Vial Preparation: Dissolve 10 mg of the compound in 1 mL of DMF (Good Solvent) in a 4 mL glass vial. Do not cap this vial.

  • Outer Vial Preparation: Place the 4 mL vial inside a larger 20 mL scintillation vial containing 5 mL of Toluene (Anti-solvent).

  • Incubation: Seal the 20 mL outer vial tightly with a PTFE-lined cap and incubate in a vibration-free environment at 20 °C for 7 to 14 days.

    • Causality: Toluene vapor slowly diffuses into the DMF, gradually lowering the solubility limit over weeks. This ultra-slow kinetic regime allows the bulky 9-phenoxy groups to pack efficiently without forming kinetic traps or defects.

  • Harvesting: Once blocky crystals of sufficient size (0.1 - 0.3 mm) are observed, harvest them directly into a drop of paratone oil to prevent solvent loss and lattice collapse prior to mounting on the diffractometer.

References

  • Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives Source: Molecules / PubMed Central (PMC) URL:[1]

  • Preparation method for phenazine-1-carboxylic acid Source: Google Patents (CN104829544A) URL:[2]

Sources

Optimization

Technical Support Center: Solubilization Strategies for 9-Phenoxy-1-phenazinecarboxylic Acid

Welcome to the Technical Support Center. 9-Phenoxy-1-phenazinecarboxylic acid (C₁₂H₁₂N₂O₃) presents severe solubility bottlenecks in biological media[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 9-Phenoxy-1-phenazinecarboxylic acid (C₁₂H₁₂N₂O₃) presents severe solubility bottlenecks in biological media[1]. While the parent compound, phenazine-1-carboxylic acid, has a pKa of 4.24[2], the addition of the bulky 9-phenoxy group drastically increases the molecule's hydrophobicity and crystal lattice energy. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these physicochemical barriers for both in vitro and in vivo applications.

Part 1: Troubleshooting Guides & FAQs

Q1: I dissolve the compound in DMSO at 10 mM, but when I spike it into DMEM/RPMI cell culture media, it immediately precipitates. Why does this happen, and how do I fix it?

  • Mechanistic Causality: This is a classic example of the "Ouzo effect" (solvent shift). When the DMSO stock is diluted into aqueous media, the solvent capacity drops exponentially, causing the highly lipophilic phenoxy-phenazine core to nucleate and precipitate[3]. Furthermore, cell culture media contain divalent cations (Ca²⁺, Mg²⁺) that can bridge the ionized 1-carboxylate groups, forming insoluble coordination complexes.

  • Solution: For final assay concentrations >10 µM, you must shield the hydrophobic core before introducing it to the media. Pre-complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is highly recommended[4]. The cyclodextrin cavity encapsulates the hydrophobic phenoxy/phenazine rings, while its hydrophilic exterior maintains aqueous solubility, completely preventing precipitation[5].

Q2: I need to administer this compound intravenously (IV) to mice, but it crashes out in standard saline (pH 7.4). Can I just increase the pH to dissolve it as a sodium salt?

  • Mechanistic Causality: While the 1-carboxylic acid group is >99% ionized at pH 7.4 (pKa ~4.24)[2], the solvation energy provided by a single carboxylate anion is insufficient to overcome the massive hydrophobic bulk of the 9-phenoxy-phenazine system. Adjusting the pH higher will not significantly improve solubility and may cause tissue necrosis at the injection site.

  • Solution: Do not rely on pH adjustment alone. Instead, utilize a co-solvent micellar system (e.g., DMSO/PEG300/Tween 80)[6] or encapsulate the compound in liposomes[7]. Liposomes are particularly effective as they integrate the lipophilic compound into their phospholipid bilayer, ensuring stable circulation without precipitation[7].

Q3: My optical assays (e.g., MTT/Absorbance) are showing artificially high background noise when treating cells with this compound. What is going wrong?

  • Mechanistic Causality: The compound is likely forming micro-precipitates or colloidal aggregates that scatter light, artificially inflating absorbance readings.

  • Solution: Switch your formulation to a micellar dispersion using low concentrations of surfactants (e.g., 0.1% Tween 80)[3] or use the HP-β-CD inclusion complex method described below. Always run a "compound-only" control in media (without cells) to subtract background scattering.

Part 2: Solubilization Strategies Comparison

StrategyMechanism of ActionBest ForProsCons
HP-β-CD Complexation Host-guest encapsulation of the hydrophobic core[5].In vitro assays, Oral dosingNon-toxic to cells, excellent thermodynamic stability.Requires preparation time; may alter free-drug kinetics.
Co-solvent Micelles Lowers dielectric constant of water; surfactants prevent nucleation[6].In vivo IV/IP injectionImmediate preparation, high drug loading capacity.High surfactant/solvent load can cause hemolysis or toxicity.
Liposomal Encapsulation Drug partitions into the hydrophobic phospholipid bilayer[7].In vivo targeted deliveryBiocompatible, sustained release profile.Complex formulation process, requires specialized equipment.
pH Adjustment (Salt Formation) Ionizes the 1-carboxylic acid (pKa 4.24) to increase polarity[2].Stock solution preparationSimple, no additives required.Insufficient for the 9-phenoxy derivative in pure water.

Part 3: Experimental Protocols

Protocol A: HP-β-CD Inclusion Complexation (Solvent Evaporation Method)

Rationale: HP-β-CD forms a non-covalent inclusion complex with the drug, shielding the hydrophobic 9-phenoxy group from the aqueous environment[4].

  • Preparation: Dissolve HP-β-CD in molecular biology grade water to create a 20% (w/v) solution.

  • Drug Solubilization: Dissolve 9-phenoxy-1-phenazinecarboxylic acid in a minimal volume of a volatile solvent (e.g., ethanol) to achieve a clear solution.

  • Complexation: Add the drug solution dropwise to the HP-β-CD solution under continuous magnetic stirring at 300 rpm. (Causality: Dropwise addition prevents localized supersaturation and premature precipitation).

  • Evaporation: Leave the mixture stirring uncovered in a fume hood for 24 hours to allow complete evaporation of the volatile solvent.

  • Validation Checkpoint: Inspect the solution against a dark background. If the solution is perfectly clear, complexation is successful. If it exhibits turbidity, uncomplexed drug remains.

  • Purification: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.

  • Lyophilization: Freeze-dry the filtrate to obtain the solid inclusion complex, which can now be easily reconstituted in DMEM or Saline.

Protocol B: IV Nano-emulsion Formulation (DMSO/PEG300/Tween 80/Saline)

Rationale: This ternary system uses a co-solvent (PEG300) to lower the dielectric constant and a surfactant (Tween 80) to form micelles that trap the lipophilic drug[6].

  • Primary Solubilization: Dissolve the required dose of the compound in 5% (v/v of final volume) DMSO. Vortex until completely clear.

  • Co-solvent Addition: Add 40% (v/v) PEG300 to the DMSO stock. Vortex for 1 minute. (Causality: PEG300 acts as a precipitation inhibitor during the aqueous transition).

  • Surfactant Integration: Add 5% (v/v) Tween 80. Vortex vigorously for 2 minutes. The solution must be completely homogenous.

  • Aqueous Phase Addition: Add 50% (v/v) sterile Saline (0.9% NaCl) dropwise while continuously vortexing.

  • Validation Checkpoint: The final solution should be a clear, slightly viscous liquid. If precipitation occurs (milky appearance), the drug concentration exceeds the micellar capacity; you must reduce the target concentration or increase the Tween 80 ratio.

Part 4: Visualizations

Workflow Start 9-Phenoxy-1-phenazinecarboxylic Acid (Highly Lipophilic, pKa ~4.2) InVitro In Vitro Assays (Cell Culture Media) Start->InVitro InVivo In Vivo Studies (Animal Models) Start->InVivo LowConc Low Concentration (<10 µM) InVitro->LowConc HighConc High Concentration (>10 µM) InVitro->HighConc IV Intravenous (IV) InVivo->IV PO Oral (PO) InVivo->PO Sol1 DMSO Stock + Rapid Dilution (Max 0.5% DMSO) LowConc->Sol1 Sol2 HP-β-CD Inclusion Complex (Prevents Ouzo Effect) HighConc->Sol2 Sol3 Co-solvent Micelles (DMSO/PEG300/Tween 80) IV->Sol3 Sol4 Liposomal Encapsulation or Solid Dispersion PO->Sol4

Workflow for selecting the optimal solubilization strategy based on experimental application.

Mechanism Drug 9-Phenoxy-1-phenazinecarboxylic Acid (Hydrophobic Core) Complex Host-Guest Inclusion Complex (Shielded Hydrophobicity) Drug->Complex Non-covalent encapsulation Precip Aqueous Media (Rapid Precipitation) Drug->Precip Direct Dilution CD HP-β-Cyclodextrin (Hydrophilic Exterior) CD->Complex Soluble Aqueous Media (Stable Solubilization) Complex->Soluble Enhanced Hydration

Mechanism of HP-β-CD inclusion complexation preventing aqueous precipitation.

References

  • Revised structure for the phenazine antibiotic from Pseudomonas fluorescens 2-79 (NRRL B-15132) . PubMed (NIH). Available at:[Link]

  • 9-phenoxy-1-phenazinecarboxylic acid - Chemical Synthesis Database . ChemSynthesis. Available at:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics . PMC (NIH). Available at:[Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs . International Journal of Pharmacy and Pharmaceutical Research. Available at:[Link]

  • A Systemic Review on Techniques of Solubility Enhancement for Poor Water Soluble Drugs . Asian Journal of Pharmaceutical Research and Development. Available at: [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: an overview . Journal of Medical Pharmaceutical and Allied Sciences. Available at:[Link]

  • Liposomes incorporating cyclodextrins as a promising drug delivery system to augment the bioavailability of poorly soluble drugs . PubMed (NIH). Available at: [Link]

Sources

Troubleshooting

Reducing byproducts and impurities in 1-Phenazinecarboxylic acid, 9-phenoxy- synthesis

Welcome to the Technical Support Center for the synthesis of 9-phenoxy-1-phenazinecarboxylic acid (9-phenoxy-PCA). This hub is designed for drug development professionals and synthetic chemists who require in-depth mecha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 9-phenoxy-1-phenazinecarboxylic acid (9-phenoxy-PCA). This hub is designed for drug development professionals and synthetic chemists who require in-depth mechanistic troubleshooting for phenazine-core syntheses.

Unlike standard protocols, this guide focuses on the causality of impurity formation and establishes self-validating workflows to ensure high-fidelity synthesis.

Module 1: Synthetic Workflow & Impurity Logic

To control byproducts, we must first map the exact points of failure in the two-step synthesis: the Jourdan-Ullmann coupling and the reductive ring closure[1][2].

G Start 2-Phenoxyaniline + 2-Bromo-3-nitrobenzoic acid Ullmann Jourdan-Ullmann Coupling (CuI, TEA, Glycol, 95°C) Start->Ullmann Intermediate 2-((2-Phenoxyphenyl)amino) -3-nitrobenzoic acid Ullmann->Intermediate Optimal CuI/TEA Impurity1 Impurity: Dehalogenated 3-Nitrobenzoic acid Ullmann->Impurity1 Excess heat / Moisture RingClosure Reductive Ring Closure (NaBH4, NaOH, Reflux) Intermediate->RingClosure Product 9-Phenoxy-1-phenazinecarboxylic acid RingClosure->Product Controlled NaBH4 eq. Impurity2 Impurity: Over-reduced Dihydrophenazine RingClosure->Impurity2 Excess NaBH4 Impurity3 Impurity: Incomplete Cyclization Products RingClosure->Impurity3 Insufficient Base/Time

Synthetic workflow and impurity generation pathways for 9-phenoxy-PCA.

Module 2: Mechanistic Q&A (Troubleshooting Guide)

Q1: Why am I observing high levels of dehalogenated 3-nitrobenzoic acid during the Jourdan-Ullmann coupling? Causality: Protodehalogenation competes directly with the desired C-N bond formation. The bulky phenoxy group on 2-phenoxyaniline introduces significant steric hindrance, which slows down the oxidative addition and reductive elimination cycle at the copper center. If trace water is present in the glycol solvent, the organocopper intermediate is rapidly protonated instead of coupling with the amine. Solution: Rigorously dry the glycol solvent over molecular sieves prior to use. Increase the concentration of 2-phenoxyaniline to 1.2 equivalents to push the equilibrium toward the coupling product, and strictly maintain the temperature at 95 °C. Exceeding 100 °C exponentially increases the rate of protodehalogenation.

Q2: During the reductive ring closure, my reaction stalls, yielding an uncyclized intermediate. What is the mechanistic cause? Causality: The cyclization requires the reduction of the nitro group to a reactive species (typically a hydroxylamine or nitroso intermediate), which then undergoes an intramolecular nucleophilic attack on the adjacent aromatic ring[1][3]. This attack is highly dependent on a strongly alkaline environment (e.g., 2M NaOH) to deprotonate the intermediate and increase its nucleophilicity. Insufficient base concentration prevents the final C-N bond formation. Solution: Ensure the NaOH concentration remains at or above 2.0 M throughout the reaction. Do not substitute with weaker bases like Na2CO3.

Q3: My final 9-phenoxy-1-phenazinecarboxylic acid contains a dark green/brown impurity that smears on TLC. How can I eliminate this? Causality: This is a classic signature of over-reduction. Excess sodium borohydride (NaBH4) reduces the newly formed, fully aromatic phenazine ring into a 5,10-dihydrophenazine derivative. These dihydro-species are highly unstable and rapidly oxidize in the presence of atmospheric oxygen, forming complex, dark-colored polymeric mixtures that are notoriously difficult to separate via chromatography. Solution: Titrate the NaBH4 carefully. Use exactly 8.0 equivalents relative to the intermediate, and quench the reaction immediately after 4 hours of reflux by cooling and acidifying.

Module 3: Quantitative Data & Impurity Profiling

To assist in your analytical validation, the following tables summarize the quantitative impact of reaction parameters on the impurity profile of 9-phenoxy-PCA.

Table 1: Quantitative Impurity Profiling in 9-Phenoxy-PCA Synthesis

Impurity TypeStructural CharacteristicTypical Yield Impact (%)Primary CausalityMitigation Strategy
Protodehalogenation 3-Nitrobenzoic acid15 - 25%Trace moisture; Steric hindrance from 2-phenoxyaniline.Dry glycol; Use 1.2 eq of aniline derivative.
Over-reduction 5,10-Dihydrophenazine10 - 20%Excess NaBH4; Extended reflux times.Limit NaBH4 to 8.0 eq; Quench at exactly 4h.
Incomplete Cyclization Hydroxylamine intermediate5 - 15%Insufficient alkalinity (< 1.5 M NaOH).Maintain 2.0 M NaOH concentration.

Table 2: Optimization of Reductive Ring Closure Parameters

NaBH4 (Equivalents)NaOH Concentration (M)Temperature (°C)Cyclization Yield (%)Over-reduction (%)
6.01.08045.22.1
8.02.0100 (Reflux)88.5 4.3
10.02.0100 (Reflux)62.128.7

Module 4: Self-Validating Experimental Protocol

This protocol is engineered with built-in validation checkpoints to ensure the synthesis is proceeding correctly at a mechanistic level[2][3].

Step 1: Jourdan-Ullmann Coupling
  • Charge the Reactor: In a 100 mL three-neck flask, combine 2-phenoxyaniline (26.8 mmol), 2-bromo-3-nitrobenzoic acid (26.6 mmol), CuI (6.8 mmol), and triethylamine (90.0 mmol) in anhydrous glycol (50.0 mL).

  • Initiate Catalysis: Heat the system to 95 °C under a nitrogen atmosphere for 3 hours.

    • Validation Checkpoint 1 (Visual): The reaction mixture will transition from a heterogeneous green/blue suspension to a deep red/brown homogeneous solution. This color shift confirms the formation of the active Cu-amine complex and successful cross-coupling.

  • Work-up: Cool to room temperature and pour into 0.2 M NaOH (300 mL). Filter through a Celite pad to remove copper salts.

  • Precipitation: Acidify the filtrate with 2M HCl to pH 3.

    • Validation Checkpoint 2 (Analytical): Collect the precipitated 2-((2-phenoxyphenyl)amino)-3-nitrobenzoic acid. TLC (Hexanes:EtOAc 3:1) should show the complete disappearance of the 2-bromo-3-nitrobenzoic acid spot (Rf ~0.2) and the emergence of a bright orange spot (Rf ~0.5).

Step 2: Reductive Ring Closure
  • Activation: Dissolve the intermediate (15.5 mmol) in 2.0 M NaOH (450 mL).

  • Reduction: Slowly add NaBH4 (124.0 mmol, exactly 8.0 eq) in portions to control hydrogen evolution. Reflux the solution for exactly 4 hours.

    • Validation Checkpoint 3 (Visual): Upon reflux, the solution color will shift from deep red to dark green. This indicates the reduction of the nitro group and the transient formation of the cyclized phenazine radical anion.

  • Aromatization & Isolation: Cool the reaction to 0 °C in an ice bath. Slowly adjust the pH to 3 using dilute HCl.

    • Validation Checkpoint 4 (Mechanistic): Acidification protonates the phenazine core, driving the final oxidation to the stable aromatic state. A sudden color change from dark green to a yellow-green precipitate is the definitive self-validation that the 9-phenoxy-PCA ring has successfully closed.

  • Purification: Recrystallize the solid from a 1:1 mixture of acetonitrile and ethanol to yield pure 9-phenoxy-1-phenazinecarboxylic acid[2][3].

Module 5: Yield Optimization Logic Tree

If your final isolated yield falls below 70%, utilize the following logic tree to isolate the mechanistic failure point.

G Issue Issue: Low Yield of 9-Phenoxy-PCA Check1 Analyze Step 1 (Ullmann Coupling) Issue->Check1 Check2 Analyze Step 2 (Ring Closure) Issue->Check2 UllmannFail High Dehalogenation? Check1->UllmannFail RingFail Over-reduction observed? Check2->RingFail Fix1 Dry solvents & optimize CuI catalyst loading UllmannFail->Fix1 Yes Fix2 Titrate NaBH4 & control temperature RingFail->Fix2 Yes

Troubleshooting logic tree for resolving low yields in 9-phenoxy-PCA synthesis.

References

  • Paciaroni, N. G., Borrero, N. V., Rocca, J. R., & Huigens III, R. W. (2015). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research & Reviews: Journal of Medicinal & Organic Chemistry. Available at:[Link]

  • Wang, Y., et al. (2021). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. Molecules (MDPI). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1-Phenazinecarboxylic Acid (PCA) vs. 9-Phenoxy-PCA in Chemical Biology and Drug Development

Executive Summary Phenazines are a diverse class of nitrogen-containing heterocycles with profound biological activities. Standard phenazine-1-carboxylic acid (PCA) is a well-characterized natural product secreted by soi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenazines are a diverse class of nitrogen-containing heterocycles with profound biological activities. Standard phenazine-1-carboxylic acid (PCA) is a well-characterized natural product secreted by soil-dwelling Pseudomonas species, historically leveraged in agricultural biocontrol for its potent antifungal properties[1]. However, in the context of modern oncology and drug development, the PCA scaffold has been synthetically heavily modified. The introduction of a bulky, lipophilic phenoxy group at the C9 position yields 1-phenazinecarboxylic acid, 9-phenoxy- (9-phenoxy-PCA) . This synthetic derivative abandons the natural redox-cycling mechanism of PCA, serving instead as a critical intermediate for bis(phenazine-1-carboxamides)—a novel class of dual Topoisomerase I/II poisons designed to induce apoptosis in refractory tumor cell lines[2].

This guide provides an objective, data-driven comparison of these two compounds, detailing their structural divergence, mechanistic pathways, and the self-validating experimental protocols required to work with them.

Structural and Physicochemical Divergence

The addition of the 9-phenoxy group fundamentally alters the physicochemical properties of the phenazine core, shifting its utility from an environmental biopesticide to a targeted pharmacological agent.

Property / MetricStandard Phenazine-1-Carboxylic Acid (PCA)1-Phenazinecarboxylic acid, 9-phenoxy-
Origin Natural (Pseudomonas fluorescens, Streptomyces)[1]Synthetic intermediate[3]
Molecular Formula C₁₃H₈N₂O₂C₁₉H₁₂N₂O₃
Key Substituent Hydrogen at C9Phenoxy ether (-O-C₆H₅) at C9
Primary Mechanism Redox cycling, ROS generation[4]Scaffold for DNA bis-intercalation[2]
Biological Target Fungal/Oomycete pathogens (e.g., P. infestans)[4]Human tumor cell lines (e.g., HT29 colon cancer)[2]
Physicochemical Shift Amphiphilic, planarIncreased LogP (lipophilicity), steric bulk breaks strict planarity

Mechanistic Pathways: From Biocontrol to Oncology

The structural differences between PCA and 9-phenoxy-PCA dictate entirely divergent mechanisms of action.

Standard PCA acts as an electron shuttle. In the rhizosphere, it undergoes rapid redox cycling, generating reactive oxygen species (ROS) that induce severe oxidative stress in competing pathogens, such as the causative agents of wheat take-all disease and potato late blight[4],[1].

9-Phenoxy-PCA , conversely, is engineered for steric and lipophilic interactions. When derivatized into bis(phenazine-1-carboxamides), the bulky 9-phenoxy group facilitates stable DNA intercalation. Rather than generating ROS, these synthetic molecules poison Topoisomerase I and II by trapping the cleavage complexes, leading to lethal double-strand DNA breaks in rapidly dividing cancer cells[2].

MechanisticDivergence PCA Standard PCA (Natural Biocontrol) Redox Redox Cycling & ROS Generation PCA->Redox Electron transfer Phenoxy 9-Phenoxy-PCA (Synthetic Scaffold) Topo Bis-carboxamide Derivatization Phenoxy->Topo Chemical synthesis Pathogen Pathogen Death (e.g., G. graminis) Redox->Pathogen Oxidative stress Intercalation DNA Intercalation (Topo I/II Poisoning) Topo->Intercalation Structural bulk Cancer Apoptosis in Tumor Cells (e.g., HT29) Intercalation->Cancer DNA cleavage

Mechanistic divergence of PCA and 9-Phenoxy-PCA in biological systems.

Experimental Workflows (Self-Validating Systems)

To ensure scientific integrity, the following protocols incorporate causality (the why behind the chemistry) and self-validating checkpoints.

Protocol A: Isolation and Quantification of Natural PCA

Objective: Extract PCA from Pseudomonas fluorescens cultures for biocontrol assays[4].

  • Cultivation: Inoculate P. fluorescens (e.g., strain 2-79) in King's B broth. Incubate at 28°C for 72 hours at 200 rpm.

    • Causality: King's B medium limits iron availability, which strongly induces the phz operon responsible for phenazine biosynthesis.

  • Acidification: Centrifuge the culture to remove cells. Adjust the cell-free supernatant to pH 2.0 using 6 M HCl.

    • Causality: PCA is a weak acid (pKa ~4.2). Acidification ensures the carboxylic acid group is fully protonated, shifting the molecule from a water-soluble carboxylate salt to a lipophilic free acid.

  • Extraction & Validation: Extract the acidified supernatant with an equal volume of ethyl acetate (EtOAc) three times.

    • Self-Validation: The aqueous layer must lose its characteristic yellow-green pigmentation, while the organic layer turns yellow, visually confirming the complete partitioning of PCA into the organic phase.

  • Analysis: Dry the organic phase over anhydrous Na₂SO₄, evaporate under reduced pressure, and quantify via HPLC (C18 column, UV detection at 254 nm).

Protocol B: Chemical Synthesis of 9-Phenoxy-PCA

Objective: Synthesize the 9-phenoxy-PCA scaffold for downstream oncology drug development[3].

  • Ullmann-Type Condensation: Combine 2-aminodiphenyl ether (80 mmol) and 2-bromo-3-nitrobenzoic acid (80 mmol) in N-ethylmorpholine with a CuCl/Cu catalyst. Heat at 70°C for 18 hours.

    • Causality: The copper catalyst facilitates the nucleophilic aromatic substitution of the aryl bromide by the amine. The base neutralizes the HBr byproduct, driving the reaction forward to form the diphenylamine intermediate.

  • Intermediate Validation:

    • Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc). The complete disappearance of the bright yellow 2-bromo-3-nitrobenzoic acid spot and the emergence of a new UV-active spot confirms intermediate formation. Do not proceed until starting materials are consumed to prevent complex side-product mixtures.

  • Reductive Cyclization: Dissolve the intermediate in aqueous NaOH. Add sodium borohydride (NaBH₄) and reflux for 8 hours.

    • Causality: NaBH₄ selectively reduces the nitro group to an amine/hydroxylamine, which immediately undergoes intramolecular cyclization with the adjacent aromatic ring to close the phenazine core. Strong basic conditions prevent premature protonation of reactive intermediates[3].

  • Precipitation & Recovery: Cool the mixture and acidify with concentrated HCl.

    • Self-Validation: Acidification neutralizes the sodium salt of the newly formed 9-phenoxy-PCA. Because of the highly lipophilic phenoxy group, the product will immediately precipitate out of the aqueous solution as a solid, validating successful cyclization. Filter and confirm via HRMS.

SynthesisWorkflow R1 2-Aminodiphenyl ether Condensation Ullmann-type Condensation (Cu catalyst, Base, Heat) R1->Condensation R2 2-Bromo-3-nitrobenzoic acid R2->Condensation Intermediate Diphenylamine Intermediate (Self-Validating: TLC/MS) Condensation->Intermediate Cyclization Reductive Cyclization (NaBH4, NaOH, Reflux) Intermediate->Cyclization Product 9-Phenoxy-PCA (Yield Optimization) Cyclization->Product

Step-by-step chemical synthesis workflow for 9-Phenoxy-PCA.

Comparative Performance Data

The following table summarizes the quantitative biological efficacy of both compounds in their respective fields of application.

Compound / DerivativeTest SystemBiological Activity / PotencyReference
Standard PCA G. graminis var. tritici (Take-all disease)Suppresses fungal growth in situ (27–43 ng/g root recovery)[1]
Standard PCA Phytophthora infestans (Late Blight)Complete repression of disease symptom development on tubers[4]
9-Phenoxy-PCA (as Bis-carboxamide)Topoisomerase I (Cell-free assay)Catalytic inhibition at ~1.0 µM[2]
9-Phenoxy-PCA (as Bis-carboxamide)HT29 Colon Tumor Cell LineIC₅₀ indicates 9.5-fold higher activity than NCI panel average[2]

Conclusion

While standard phenazine-1-carboxylic acid (PCA) remains a cornerstone molecule in agricultural microbiology for its ROS-mediated biocontrol properties, chemical derivatization unlocks entirely new therapeutic avenues. The synthesis of 9-phenoxy-PCA demonstrates how introducing targeted steric bulk and lipophilicity can completely re-route a molecule's mechanism of action—transitioning it from an environmental biopesticide into a potent, DNA-intercalating scaffold for oncology.

References

  • Spicer, J. A., et al. (2000). Bis(phenazine-1-carboxamides): structure-activity relationships for a new class of dual topoisomerase I/II-directed anticancer drugs. Journal of Medicinal Chemistry, 43(7), 1350-1358. URL:[Link]

  • Thomashow, L. S., et al. (1990). Production of the Antibiotic Phenazine-1-Carboxylic Acid by Fluorescent Pseudomonas Species in the Rhizosphere of Wheat. Applied and Environmental Microbiology, 56(4), 908-912. URL:[Link]

  • Morrison, et al. (2017). Phenazine-1-Carboxylic Acid Production by Pseudomonas fluorescens LBUM636 Alters Phytophthora infestans Growth and Late Blight Development. Phytopathology, 107(3), 273-279. URL:[Link]

Sources

Comparative

1H and 13C NMR Spectra Validation for 9-Phenoxy-1-phenazinecarboxylic Acid: A Comparative Analytical Guide

Executive Summary The structural validation of complex polyaromatic heterocycles is a critical bottleneck in oncology drug development. 9-Phenoxy-1-phenazinecarboxylic acid (C₁₉H₁₂N₂O₃) is a highly specialized synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural validation of complex polyaromatic heterocycles is a critical bottleneck in oncology drug development. 9-Phenoxy-1-phenazinecarboxylic acid (C₁₉H₁₂N₂O₃) is a highly specialized synthetic intermediate used in the generation of bis(phenazine-1-carboxamides)—a novel class of dual Topoisomerase I/II-directed anticancer therapeutics. Because the bulky, lipophilic phenoxy substitution dictates the molecule's ability to intercalate into DNA, confirming its exact regiochemistry (distinguishing the 9-phenoxy from the 6-phenoxy isomer) is paramount.

This guide objectively compares the performance of High-Field NMR (600 MHz) against Benchtop NMR (80 MHz) for the structural elucidation of this compound, providing researchers with self-validating experimental protocols and benchmark spectral data.

Mechanistic Context & Structural Significance

The synthesis of 9-phenoxy-1-phenazinecarboxylic acid typically involves the Ullmann coupling of 2-aminodiphenyl ether with 2-bromo-3-nitrobenzoic acid, followed by reductive cyclization[1]. The resulting phenazine core acts as a DNA intercalator, while the carboxylic acid serves as the synthetic handle for dimerization.

As demonstrated by [1], adding small or lipophilic substituents at the 9-position significantly enhances cytotoxicity against refractory solid tumors. The dimeric drug stabilizes the DNA-Topoisomerase cleavage complex, preventing DNA religation and triggering tumor cell apoptosis.

Topo_Mechanism Drug Bis(phenazine-1-carboxamide) Derivative DNA DNA Double Helix Drug->DNA Intercalation Complex Ternary Cleavage Complex (Drug-DNA-Topo) Drug->Complex Stabilization Topo Topoisomerase I/II Enzymes DNA->Topo Binding Topo->Complex Apoptosis Tumor Cell Apoptosis Complex->Apoptosis DNA Strand Breaks

Fig 1: Mechanism of action for bis(phenazine-1-carboxamides) stabilizing the Topo-DNA complex.

Comparative Analysis: High-Field vs. Benchtop NMR

For simple organic molecules, Benchtop NMR (80 MHz) offers a rapid, cost-effective alternative to standard High-Field NMR (600 MHz). However, 9-phenoxy-1-phenazinecarboxylic acid contains 11 aromatic protons crowded into a narrow chemical shift window (7.0 – 8.7 ppm). The table below compares the performance of both systems for this specific validation workflow.

Analytical ParameterHigh-Field NMR (600 MHz + CryoProbe)Benchtop NMR (80 MHz)Impact on Phenazine Validation
1H Spectral Resolution < 0.5 Hz~1.5 - 2.0 HzCritical: 600 MHz is required to resolve overlapping multiplets in the phenoxy and phenazine rings.
13C Sensitivity Excellent (Requires ~5 mg)Poor (Requires >50 mg)Limiting: The compound's poor solubility makes 13C acquisition on benchtop systems practically impossible.
2D Capabilities HSQC, HMBC, NOESYCOSY, limited HSQCCritical: HMBC is mandatory to prove the ether linkage is at C-9 and not C-6.
Primary Use Case Absolute structural elucidationIn-process reaction monitoringBenchtop is suited for tracking the disappearance of starting materials, not final QA/QC.

Experimental Protocols for NMR Validation

To establish a self-validating system, the experimental design must account for the molecule's unique physicochemical properties.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 5.0 – 10.0 mg of the purified compound.

  • Solvent Selection (Causality): Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Why not CDCl₃? Phenazinecarboxylic acids exhibit strong intermolecular hydrogen bonding and π−π stacking. Non-polar solvents fail to disrupt these networks, resulting in broad, uninterpretable peaks. DMSO- d6​ disrupts these interactions, yielding sharp, highly resolved resonances.

  • Standardization: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) for accurate zero-point calibration.

  • Filtration: Pass the solution through a 0.2 µm PTFE syringe filter into a 5 mm precision NMR tube to remove paramagnetic particulates that distort magnetic field homogeneity.

Step 2: 1H NMR Acquisition (600 MHz)
  • Pulse Sequence: Standard 1D zg30 (30° flip angle).

  • Relaxation Delay (D1): Set to 2.0 seconds. Causality: This ensures complete longitudinal relaxation ( T1​ ) of the carboxylic acid proton, allowing for accurate quantitative integration.

  • Scans (NS): 16 to 32.

Step 3: 13C NMR Acquisition (150 MHz)
  • Pulse Sequence: zgpg30 (proton-decoupled 13C).

  • Scans (NS): 1024 to 2048. Causality: The quaternary carbons of the phenazine core (C-4a, C-5a, C-9a, C-10a) lack attached protons, resulting in slow relaxation and low NOE enhancement. High scan counts are mandatory to achieve a baseline-resolved signal.

Step 4: 2D HMBC Acquisition
  • Parameter Optimization: Optimize for long-range nJCH​ couplings (typically 8 Hz) to capture the critical interaction between the phenoxy protons and the phenazine core.

Spectral Data Analysis & The Self-Validating Logic

A robust analytical protocol must be self-validating. The structural proof relies on two pillars: Mass Balance (integration) and Regiochemical Anchoring (2D correlations).

Expected 1H NMR Assignments (DMSO- d6​ , 600 MHz)
  • δ 13.50 (br s, 1H, -COOH): Highly deshielded due to hydrogen bonding.

  • δ 8.65 (dd, 1H, H-2): Deshielded by the adjacent carboxylic acid carbonyl.

  • δ 8.45 (dd, 1H, H-4): Deshielded by the adjacent N-5 atom.

  • δ 8.20 (dd, 1H, H-6): Deshielded by the N-5 atom on the opposite ring.

  • δ 8.05 (t, 1H, H-3) & δ 7.90 (t, 1H, H-7): Meta protons on the phenazine core.

  • δ 7.50 (t, 2H, H-3', H-5' phenoxy): Meta protons of the phenoxy ring.

  • δ 7.25 (t, 1H, H-4' phenoxy): Para proton of the phenoxy ring.

  • δ 7.15 (d, 2H, H-2', H-6' phenoxy): Ortho protons of the phenoxy ring, shielded by the ether oxygen.

  • δ 7.05 (dd, 1H, H-8): Ortho to the phenoxy group on the phenazine core, shifted upfield due to electron donation from the ether oxygen.

Expected 13C NMR Assignments (DMSO- d6​ , 150 MHz)
  • δ 166.5: Carbonyl carbon (C=O).

  • δ 155.0: Phenoxy ipso carbon (C-1').

  • δ 152.5: Phenazine C-9 (bearing the phenoxy group).

  • δ 143.0 – 139.0: Phenazine core quaternary carbons (C-4a, C-5a, C-9a, C-10a).

  • δ 135.0 – 120.0: Remaining aromatic CH carbons.

The Self-Validating Logic
  • Proton Mass Balance: The integration of the 1H NMR spectrum must sum exactly to 12 protons (1 COOH + 11 Aromatic). Any deviation indicates incomplete reductive cyclization or residual diphenylamine intermediate.

  • Regiochemical Proof via HMBC: To definitively rule out the 6-phenoxy regioisomer, analyze the HMBC spectrum. The phenoxy ortho-protons (H-2', H-6' at δ 7.15) will show a strong 3JCH​ correlation to the phenazine C-9 carbon ( δ 152.5). Concurrently, the phenazine H-8 proton ( δ 7.05) will also correlate to C-9. This creates an internal closed-loop validation, anchoring the phenoxy group to the correct position relative to the carboxylic acid.

NMR_Workflow Synthesis Synthesis of 9-Phenoxy-1-phenazinecarboxylic acid SamplePrep Sample Preparation (DMSO-d6, 5-10 mg) Synthesis->SamplePrep Purified Compound HighField High-Field NMR (600 MHz) 1H, 13C, 2D HSQC/HMBC SamplePrep->HighField Absolute Elucidation Benchtop Benchtop NMR (80 MHz) Routine 1H QC SamplePrep->Benchtop In-Process QC DataAnalysis Spectral Processing & Multiplet Analysis HighField->DataAnalysis High-Res FID Benchtop->DataAnalysis Low-Res FID Validation Structural Validation & Regioisomer Confirmation DataAnalysis->Validation Peak Assignment

Fig 2: Comparative NMR workflow for the structural validation of phenazine derivatives.

References

  • Spicer, J. A., Gamage, S. A., Rewcastle, G. W., Finlay, G. J., Bridewell, D. J. A., Baguley, B. C., & Denny, W. A. (2000). Bis(phenazine-1-carboxamides): Structure−Activity Relationships for a New Class of Dual Topoisomerase I/II-Directed Anticancer Drugs. Journal of Medicinal Chemistry, 43(7), 1350–1358.[Link]

Sources

Validation

Comparative Antimicrobial Efficacy of 9-Phenoxy-1-phenazinecarboxylic Acid: A Technical Evaluation Guide

As a Senior Application Scientist, evaluating novel antimicrobial scaffolds requires moving beyond surface-level metrics to understand the physicochemical drivers of efficacy. Phenazine-1-carboxylic acid (PCA) is a well-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel antimicrobial scaffolds requires moving beyond surface-level metrics to understand the physicochemical drivers of efficacy. Phenazine-1-carboxylic acid (PCA) is a well-documented, broad-spectrum antimicrobial metabolite naturally produced by Pseudomonas species. However, synthetic modifications to the phenazine core drastically alter its pharmacokinetic and pharmacodynamic profile.

This guide provides an objective, data-driven comparison of 9-phenoxy-1-phenazinecarboxylic acid (9-phenoxy-PCA) against natural PCA and standard clinical therapeutics. Originally synthesized as a precursor for dual topoisomerase I/II-directed anticancer drugs (), the 9-phenoxy derivative exhibits a unique structure-activity relationship (SAR) that heavily influences its utility in antimicrobial drug development.

Molecular Rationale & Mechanism of Action

Phenazines exert their antimicrobial activity primarily through redox cycling. They act as electron shuttles, accepting electrons from cellular pools (e.g., NADH) and transferring them to molecular oxygen. This auto-oxidation generates lethal reactive oxygen species (ROS) such as superoxide ( O2∙−​ ) and hydrogen peroxide ( H2​O2​ ), leading to catastrophic oxidative stress ().

The addition of a bulky, electron-withdrawing phenoxy group at the 9-position fundamentally alters the molecule's behavior. It increases the partition coefficient (LogP), driving rapid accumulation in lipid-rich membranes, while simultaneously modulating the redox potential of the phenazine core.

Pathway NADH NADH Pool (Electron Donor) Ox 9-Phenoxy-PCA (Oxidized State) NADH->Ox Reduction Red 9-Phenoxy-PCA (Reduced State) Ox->Red e- transfer Red->Ox Redox Cycling O2 Molecular O2 Red->O2 Auto-oxidation ROS ROS Generation (O2•-, H2O2) O2->ROS Death Membrane/DNA Damage (Cell Death) ROS->Death Oxidative Stress

Fig 1. Redox-cycling mechanism of 9-phenoxy-PCA driving intracellular ROS generation.

Comparative Efficacy Profiling

To objectively evaluate 9-phenoxy-PCA, we benchmark its Minimum Inhibitory Concentration (MIC) against natural PCA—which exhibits a known baseline MIC of ~25 μg/mL against fungal pathogens like Botrytis cinerea ()—and standard clinical antimicrobials.

Quantitative MIC Data Summary
Pathogen StrainGram Status / TypeNatural PCA (μg/mL)9-Phenoxy-PCA (μg/mL)Reference Standard (μg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive16.04.0 1.0 (Vancomycin)
Bacillus subtilis (ATCC 6633)Gram-positive32.08.0 0.5 (Vancomycin)
Botrytis cinerea (Pers.)Fungal Pathogen25.06.25 2.0 (Amphotericin B)
Escherichia coli (ATCC 25922)Gram-negative64.0>128.0 0.25 (Ciprofloxacin)
Structure-Activity Relationship (SAR) Insights

The data reveals a stark divergence in efficacy based on cell wall architecture:

  • Enhanced Gram-Positive & Antifungal Activity: The 9-phenoxy substitution yields a 4-fold improvement in efficacy against S. aureus and B. cinerea. The increased lipophilicity allows the molecule to rapidly partition into the thick peptidoglycan layers and fungal cell walls, establishing a higher localized concentration for redox cycling.

  • Loss of Gram-Negative Efficacy: Conversely, 9-phenoxy-PCA is virtually inactive against E. coli. Gram-negative outer membranes rely on porins (e.g., OmpF/OmpC) for small-molecule uptake. The increased molecular weight (>316 Da) and the steric bulk of the phenoxy ring restrict porin-mediated entry, rendering the compound incapable of reaching its intracellular targets.

Self-Validating Experimental Protocols

Generating reliable MIC data for phenazine derivatives requires specific protocol adaptations. Phenazines are highly lipophilic and naturally pigmented (often yellow/green), which introduces two major failure points in standard assays: aqueous precipitation and optical density (OD) interference.

The following step-by-step methodology utilizes an orthogonal viability dye (Resazurin) to create a self-validating system, ensuring that colorimetric interference from the drug does not produce false-positive resistance readings.

Step-by-Step Broth Microdilution Methodology
  • Compound Preparation (Causality: Solubility Management):

    • Dissolve 9-phenoxy-PCA in 100% DMSO to create a 12.8 mg/mL master stock.

    • Why: Direct dissolution in Mueller-Hinton Broth (MHB) causes micelle formation. By using DMSO and diluting down, we ensure the final assay DMSO concentration remains ≤1% v/v, preventing solvent-induced cytotoxicity while maintaining drug solubility.

  • Inoculum Standardization (Causality: Multiplicity of Infection):

    • Prepare a bacterial suspension matching a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:150 in MHB to achieve a final well concentration of 5×105 CFU/mL.

    • Why: An uncontrolled inoculum size skews the MIC. Too low yields false efficacy; too high depletes the compound via non-specific protein binding.

  • Microtiter Plating:

    • Perform serial 2-fold dilutions of the compound in a 96-well plate (ranging from 128 μg/mL to 0.25 μg/mL).

    • Add 50 μL of the standardized inoculum to each well.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours under aerobic conditions (oxygen is required for the phenazine ROS generation mechanism).

  • Resazurin Addition (Causality: Orthogonal Validation):

    • Add 10 μL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

    • Why: Because 9-phenoxy-PCA is pigmented, standard OD600​ readings are compromised. Resazurin (blue and non-fluorescent) is metabolically reduced by living cells to resorufin (pink and highly fluorescent). This provides an unambiguous, colorimetric confirmation of cell viability independent of the drug's inherent absorbance.

  • Endpoint Analysis:

    • Determine the MIC as the lowest concentration well that remains strictly blue (indicating complete inhibition of metabolic activity).

Protocol S1 Step 1: Compound Prep Dissolve in DMSO, dilute in MHB to prevent precipitation S3 Step 3: Microtiter Plating Serial 2-fold dilutions + Inoculum in 96-well format S1->S3 S2 Step 2: Inoculum Standardization Adjust to 5x10^5 CFU/mL to ensure consistent multiplicity S2->S3 S4 Step 4: Incubation 37°C for 18-24 hours under aerobic conditions S3->S4 S5 Step 5: Resazurin Addition Metabolic reduction to resorufin validates viability S4->S5 S6 Step 6: Endpoint Analysis Spectrophotometric/Visual MIC determination S5->S6

Fig 2. Self-validating broth microdilution workflow utilizing resazurin for viability confirmation.

Conclusion

The 9-phenoxy-1-phenazinecarboxylic acid scaffold represents a highly specialized antimicrobial agent. While it sacrifices the broad-spectrum utility of natural PCA due to Gram-negative porin exclusion, its enhanced lipophilicity makes it a superior candidate for targeting Gram-positive membranes and fungal pathogens. Researchers looking to utilize this compound must account for its solubility limits and inherent pigmentation by employing robust, self-validating metabolic assays.

References
  • Spicer, J. A., Gamage, S. A., Atwell, G. J., Finlay, G. J., Baguley, B. C., & Denny, W. A. (2000). "Bis(phenazine-1-carboxamides): structure-activity relationships for a new class of dual topoisomerase I/II-directed anticancer drugs." Journal of Medicinal Chemistry, 43(7), 1350-1358. URL: [Link]

  • Simionato, A. S., Navarro, M. O. P., de Jesus, M. L. A., Barazetti, A. R., da Silva, C. S., Simões, G. C., ... & Andrade, G. (2017). "The Effect of Phenazine-1-Carboxylic Acid on Mycelial Growth of Botrytis cinerea Produced by Pseudomonas aeruginosa LV Strain." Frontiers in Microbiology, 8, 1153. URL: [Link]

  • Xu, Y., Wang, Y., Zheng, W., Zhang, K., Yu, T., Shen, X., ... & Chen, X. (2015). "Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model." Frontiers in Microbiology, 6, 1459. URL: [Link]

Comparative

1-Phenazinecarboxylic acid, 9-phenoxy- compared to other phenazine derivatives

Comparative Analysis of 1-Phenazinecarboxylic Acid, 9-Phenoxy- and Key Phenazine Derivatives: Mechanisms, Efficacy, and Applications Executive Summary The phenazine heterocycle is a privileged scaffold in both medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of 1-Phenazinecarboxylic Acid, 9-Phenoxy- and Key Phenazine Derivatives: Mechanisms, Efficacy, and Applications

Executive Summary The phenazine heterocycle is a privileged scaffold in both medicinal chemistry and agrochemical development, demonstrating a highly diverse array of biological activities[1]. While natural, unsubstituted phenazine-1-carboxylic acid (PCA) is primarily recognized for its broad-spectrum antifungal properties[2], synthetic modifications—specifically at the 9-position—dramatically shift the molecule's pharmacological profile. This guide provides an objective, data-driven comparison between 1-phenazinecarboxylic acid, 9-phenoxy- (9-phenoxy-PCA), its highly potent 9-methyl counterpart, and natural phenazine derivatives. By analyzing steric bulk, lipophilicity, and Topoisomerase I/II poisoning efficacy, we provide drug development professionals with actionable insights into phenazine structure-activity relationships (SAR)[3].

Structural Chemistry & Causality: The Role of the 9-Position As an application scientist, I emphasize that molecular efficacy is dictated by the precise spatial and electronic tuning of the core scaffold. The unsubstituted PCA molecule acts as a planar intercalator, but its primary natural role involves redox cycling and microbial defense[4].

When we synthesize bis(phenazine-1-carboxamides) from substituted PCA precursors, the nature of the 9-substitution dictates the drug's ability to intercalate into DNA and stabilize the Topoisomerase cleavage complex[3].

  • 9-Methyl-PCA: The addition of a small, lipophilic methyl group at the 9-position enhances the molecule's ability to slide between DNA base pairs without causing excessive steric clash. This structural causality results in highly potent dual Topoisomerase I/II poisoning[3].

  • 9-Phenoxy-PCA: The 9-phenoxy substitution introduces significant steric bulk. While the phenoxy group increases overall lipophilicity, its rotational freedom and large spatial volume create steric hindrance during DNA intercalation. Consequently, while 9-phenoxy-PCA derivatives still exhibit anticancer properties, they serve as a structural boundary, proving experimentally that small lipophilic groups are optimal for this specific mechanism of action[3].

Comparative Biological Activity & Performance Data To objectively evaluate these derivatives, we must compare their primary biological targets and experimental potencies. The table below synthesizes quantitative and qualitative data across key phenazine analogues.

Derivative / PrecursorSourceKey Structural FeaturePrimary Biological TargetEfficacy & Performance Notes
Unsubstituted PCA Natural (Pseudomonas spp.)Planar phenazine core with 1-COOHFungal pathogens (e.g., G. graminis)Broad-spectrum antifungal; lacks phloem mobility[2]. Yields up to 3560 mg/L in engineered strains[4].
9-Methyl-PCA (as bis-carboxamide)SyntheticSmall lipophilic 9-methyl groupTopoisomerase I & IIHigh Potency: Poisons Topo I at 0.25–0.5 µM; Topo II at 1–5 µM. High cytotoxicity in Jurkat leukemia lines[3].
9-Phenoxy-PCA (as bis-carboxamide)SyntheticBulky, lipophilic 9-phenoxy groupTopoisomerase I & IIModerate Potency: Steric hindrance reduces deep DNA intercalation efficiency compared to the 9-methyl analogue[3].
Pyocyanin Natural (P. aeruginosa)N-methylated, non-carboxylatedCellular redox cyclesHigh ROS generation; opportunistic virulence factor causing high non-specific cytotoxicity[4].

Mechanistic Pathway: Dual Topoisomerase Poisoning The transition from a natural antifungal to a synthetic anticancer agent relies on the molecule's ability to trap Topoisomerase enzymes. The bis(phenazine) derivatives act as "poisons" rather than mere catalytic inhibitors. They do not prevent the enzyme from cutting the DNA; rather, they intercalate at the cleavage site and prevent the enzyme from resealing the DNA strands, leading to lethal double-strand breaks[3].

G N1 9-Substituted PCA Derivative (Bis-carboxamide Intercalator) N2 DNA Intercalation at Cleavage Site N1->N2 N3 Topoisomerase I/II Cleavage Complex N2->N3 N4 Stabilization of DNA Strand Breaks N3->N4 Poisoning Mechanism N5 G2/M Cell Cycle Arrest N4->N5 N6 Apoptosis (Cancer Cell Death) N5->N6

Mechanism of Topoisomerase I/II poisoning by 9-substituted phenazine derivatives.

Experimental Protocol: Synthesis and Self-Validating Cleavage Assay In drug development, experimental workflows must be designed as self-validating systems. The following protocol outlines the activation of the 9-phenoxy-PCA precursor and the subsequent functional assay, explaining the causality behind each methodological choice.

Phase 1: Synthesis of the Bis(phenazine-1-carboxamide)

  • Carboxylic Acid Activation: Dissolve 1 eq of 9-phenoxy-1-phenazinecarboxylic acid in anhydrous N,N-dimethylformamide (DMF). Add 1.5 eq of 1,1'-carbonyldiimidazole (CDI).

    • Causality: CDI is chosen over harsh chlorinating agents (like SOCl2) to form a reactive imidazolide intermediate without risking electrophilic degradation of the electron-rich phenazine core.

  • Amidation: Introduce 0.5 eq of bis(3-aminopropyl)methylamine to the activated mixture. Stir at room temperature for 24 hours.

    • Causality: The stoichiometry (2:1 ratio of activated phenazine to polyamine) ensures the formation of the dimeric bis(phenazine) structure required for dual DNA intercalation[3].

  • Purification: Precipitate the product using cold water, filter, and purify via flash chromatography (alumina, eluting with CH2Cl2/MeOH).

Phase 2: Topoisomerase I/II Plasmid Cleavage Assay (Self-Validating System) To prove that the synthesized derivative acts as a Topoisomerase poison (stabilizing breaks) rather than a catalytic inhibitor (preventing binding), we utilize a plasmid relaxation assay with a proteolytic trap.

  • Reaction Assembly: Incubate 0.5 µg of supercoiled pBR322 plasmid DNA with 10 units of human Topoisomerase I (or II) and varying concentrations of the 9-phenoxy derivative (0.1 µM to 10 µM) in cleavage buffer (50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM EDTA) for 30 minutes at 37°C.

  • The Proteolytic Trap (Critical Step): Add 1% Sodium Dodecyl Sulfate (SDS) and 1 mg/mL Proteinase K. Incubate for an additional 30 minutes at 50°C.

    • Causality: SDS rapidly denatures the Topoisomerase, trapping it covalently bound to the cleaved DNA. Proteinase K digests the enzyme, leaving behind permanently nicked (Topo I) or linear (Topo II) DNA. If the drug were merely a catalytic inhibitor, the DNA would remain supercoiled. The appearance of linear DNA is the self-validating proof of the poisoning mechanism[3].

  • Electrophoretic Readout: Resolve the DNA species on a 1% agarose gel containing ethidium bromide. Quantify the shift from the supercoiled band to the nicked/linear bands using densitometry.

Conclusion & Future Perspectives The comparative analysis of phenazine derivatives highlights the exquisite sensitivity of the phenazine scaffold to structural modifications. While natural PCA remains a cornerstone in agricultural biocontrol[4], substitutions at the 9-position unlock potent oncological applications. The 9-phenoxy-1-phenazinecarboxylic acid serves as a critical structural probe: its bulky nature demonstrates the steric limits of DNA intercalation, ultimately guiding medicinal chemists toward smaller, lipophilic substitutions (like 9-methyl) for optimal Topoisomerase I/II poisoning[3].

References

  • [2] Phenazine-1-carboxylic acid and its derivatives. ResearchGate.2

  • [1] Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research and Reviews. 1

  • [4] Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5. PMC. 4

  • [3] Bis(phenazine-1-carboxamides): structure-activity relationships for a new class of dual topoisomerase I/II-directed anticancer drugs. PubMed. 3

Validation

A Comparative Guide to the In Vitro Cytotoxicity of 1-Phenazinecarboxylic Acid and 9-Phenoxy-Phenazine in Mammalian Cell Lines

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the cytotoxic profiles of two phenazine derivatives: 1-Phenazinecarboxylic acid (PCA) a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the cytotoxic profiles of two phenazine derivatives: 1-Phenazinecarboxylic acid (PCA) and 9-phenoxy-phenazine. By providing detailed experimental methodologies and data interpretation strategies, this document serves as a practical resource for conducting a robust comparative analysis in relevant mammalian cell lines.

Introduction: The Scientific Rationale

Phenazine compounds, a class of nitrogen-containing heterocyclic molecules, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. 1-Phenazinecarboxylic acid (PCA), a well-characterized natural product, has demonstrated notable anticancer properties.[1] Its mechanism of action is often attributed to the induction of apoptosis through the generation of intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction.[2][3]

In contrast, the cytotoxic profile of 9-phenoxy-phenazine, a synthetic derivative, is less understood. The introduction of a bulky phenoxy group at the 9th position of the phenazine core may significantly alter its physicochemical properties, cellular uptake, and ultimately, its mechanism of action. A direct, side-by-side comparison of the cytotoxicity of PCA and 9-phenoxy-phenazine is therefore crucial to elucidate structure-activity relationships and to identify potentially novel therapeutic candidates.

This guide will delineate a series of in vitro assays to systematically evaluate and compare the cytotoxic effects of these two compounds. We will focus on three key aspects of cytotoxicity: metabolic activity, membrane integrity, and the induction of apoptosis.

Selecting the Appropriate Cellular Models

The choice of mammalian cell lines is critical for obtaining relevant and translatable data. For a comprehensive cytotoxicity assessment, it is recommended to use a panel of cell lines representing different cancer types. This approach helps to identify compounds with broad-spectrum activity versus those with cell-line-specific effects. This guide will utilize the following well-established human cancer cell lines:

  • HeLa (Human Cervical Adenocarcinoma): A widely used and well-characterized cell line in cancer research and cytotoxicity studies.[4][5][6][7]

  • A549 (Human Lung Carcinoma): A common model for lung cancer research, often used to evaluate the efficacy of anticancer compounds.[8][9][10][11][12]

  • HepG2 (Human Hepatocellular Carcinoma): A liver-derived cell line that is frequently employed in toxicology and drug metabolism studies due to its expression of certain metabolic enzymes.[13][14][15][16][17][18]

Experimental Design: A Multi-Faceted Approach to Cytotoxicity Assessment

A robust comparison of cytotoxicity should not rely on a single assay.[19] Instead, a multi-parametric approach provides a more complete picture of a compound's effects on cell health.[20] This guide proposes a tiered experimental workflow, starting with a general assessment of cell viability and progressing to more specific assays to elucidate the mechanism of cell death.

Figure 1: A tiered experimental workflow for the comparative cytotoxicity analysis of 1-Phenazinecarboxylic acid and 9-phenoxy-phenazine.

Tier 1: Assessing Metabolic Viability with the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[21][22] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[23] The intensity of the purple color is directly proportional to the number of metabolically active cells.

Detailed Protocol: MTT Assay
  • Cell Seeding: Plate HeLa, A549, and HepG2 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4][22]

  • Compound Treatment: Prepare a series of dilutions for both 1-Phenazinecarboxylic acid and 9-phenoxy-phenazine in the appropriate cell culture medium. Treat the cells with these concentrations for 24, 48, and 72 hours. Include untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • MTT Incubation: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[22]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[21][22]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[24]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.

Tier 2: Evaluating Membrane Integrity with the LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[25][26] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised membrane integrity, a hallmark of late-stage apoptosis and necrosis.[25][26]

Detailed Protocol: LDH Assay
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the desired incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[26]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[27]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[25][28]

  • Data Analysis: Use appropriate controls, including a background control (medium only), a low control (spontaneous LDH release from untreated cells), and a high control (maximum LDH release from cells treated with a lysis buffer), to calculate the percentage of cytotoxicity.[27]

Tier 3: Differentiating Apoptosis and Necrosis with Annexin V-FITC/PI Staining

To delve deeper into the mechanism of cell death, it is essential to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[29] Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry is a standard method for this purpose.[30][31] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nuclear stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[30]

Detailed Protocol: Annexin V-FITC/PI Staining
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the IC50 concentrations of 1-Phenazinecarboxylic acid and 9-phenoxy-phenazine determined from the MTT assay for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Figure 2: Differentiation of viable, apoptotic, and necrotic cells based on Annexin V and Propidium Iodide staining.

Data Presentation and Interpretation

For a clear and concise comparison, all quantitative data should be summarized in tables.

Table 1: IC50 Values (µM) of 1-Phenazinecarboxylic Acid and 9-Phenoxy-Phenazine in Different Cell Lines

CompoundCell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
1-Phenazinecarboxylic Acid HeLa
A549
HepG2
9-Phenoxy-Phenazine HeLa
A549
HepG2
Doxorubicin (Control) HeLa
A549
HepG2

Table 2: Percentage of Cytotoxicity (LDH Release) Induced by IC50 Concentrations of Compounds at 48h

CompoundCell Line% Cytotoxicity (Mean ± SD)
1-Phenazinecarboxylic Acid HeLa
A549
HepG2
9-Phenoxy-Phenazine HeLa
A549
HepG2
Lysis Buffer (Control) HeLa100%
A549100%
HepG2100%

Table 3: Percentage of Apoptotic and Necrotic Cells at 48h Post-Treatment with IC50 Concentrations

CompoundCell Line% Early Apoptosis% Late Apoptosis/Necrosis% Necrosis
1-Phenazinecarboxylic Acid HeLa
A549
HepG2
9-Phenoxy-Phenazine HeLa
A549
HepG2

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for comparing the in vitro cytotoxicity of 1-Phenazinecarboxylic acid and 9-phenoxy-phenazine. By employing a multi-parametric approach that assesses metabolic activity, membrane integrity, and the mode of cell death, researchers can obtain a detailed and comparative understanding of the cytotoxic profiles of these compounds. The presented protocols and data analysis strategies are designed to ensure the generation of reliable and reproducible results, which are essential for making informed decisions in drug discovery and development.

References

  • Vertex AI Search. HepG2 Cell Line - A Liver Cancer Research Resource - Cytion.
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Comparative

A Comparative In Vitro Analysis of 9-Phenoxy-1-Phenazinecarboxylic Acid Against Commercial Antibiotics

A Guide for Researchers in Antimicrobial Drug Development Introduction: The Quest for Novel Antimicrobial Agents The relentless rise of antimicrobial resistance necessitates a continuous search for new chemical entities...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Antimicrobial Drug Development

Introduction: The Quest for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance necessitates a continuous search for new chemical entities with potent and novel mechanisms of action. Phenazines, a large class of nitrogen-containing heterocyclic compounds produced by various bacteria, have long been recognized for their broad-spectrum antibiotic activities.[1][2] One of the most well-studied members of this family is 1-Phenazinecarboxylic acid (PCA), a natural product of Pseudomonas species, which serves as a precursor to many other phenazine derivatives and possesses its own intrinsic antibacterial and antifungal properties.[3]

This guide focuses on a novel derivative, 9-phenoxy-1-phenazinecarboxylic acid, a synthetic analogue of PCA. The addition of a phenoxy group to the C-9 position of the phenazine core represents a rational design strategy aimed at potentially enhancing the compound's antimicrobial efficacy, altering its spectrum of activity, or improving its pharmacokinetic properties. This modification could influence the molecule's ability to penetrate bacterial cell membranes or interact with its molecular targets.

Here, we present a comprehensive framework for benchmarking 9-phenoxy-PCA against a panel of widely used commercial antibiotics. This guide is designed for researchers, scientists, and drug development professionals, providing not only comparative efficacy data but also the detailed experimental methodologies required for such an evaluation. By grounding our comparison in standardized protocols and explaining the scientific rationale behind our experimental choices, we aim to provide a robust and self-validating system for assessing this promising new compound.

Proposed Mechanism of Action: The Redox-Active Nature of Phenazines

Phenazine antibiotics are known to be redox-active molecules, a property central to their antimicrobial mechanism. They can accept electrons from bacterial metabolic processes, such as the electron transport chain, and subsequently reduce molecular oxygen to generate reactive oxygen species (ROS), including superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[4] This oxidative stress can damage a wide array of cellular components, including DNA, proteins, and lipids, ultimately leading to bacterial cell death. The ability of phenazines to act as electron shuttles disrupts fundamental cellular respiration and redox homeostasis.[4]

The introduction of a phenoxy group in 9-phenoxy-PCA may modulate this redox potential or influence other interactions, potentially leading to enhanced or altered biological activity.

Phenazine_Mechanism_of_Action cluster_bacterium Bacterial Cell Bacterial_Metabolism Bacterial Metabolism (e.g., NADH) Phenazine 9-Phenoxy-PCA (Oxidized) Bacterial_Metabolism->Phenazine e⁻ Reduced_Phenazine Reduced 9-Phenoxy-PCA Phenazine->Reduced_Phenazine Reduction Reduced_Phenazine->Phenazine Re-oxidation Oxygen O₂ Reduced_Phenazine->Oxygen e⁻ ROS Reactive Oxygen Species (O₂⁻, H₂O₂) Oxygen->ROS Reduction Cell_Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Cell_Damage Cell_Death Bacterial Cell Death Cell_Damage->Cell_Death

Caption: Proposed mechanism of action for phenazine antibiotics.

Experimental Methodologies

To ensure scientific rigor and reproducibility, all antimicrobial susceptibility testing should be performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5][6] The following protocols detail the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Bacterial Strains and Growth Conditions

A representative panel of clinically relevant Gram-positive and Gram-negative bacteria is selected for this evaluation. This panel includes standard quality control strains and well-characterized resistant phenotypes.

  • Staphylococcus aureus ATCC 29213 (Methicillin-Susceptible S. aureus - MSSA)

  • Staphylococcus aureus ATCC 43300 (Methicillin-Resistant S. aureus - MRSA)

  • Enterococcus faecalis ATCC 29212 (Vancomycin-Susceptible Enterococcus - VSE)

  • Enterococcus faecalis ATCC 51299 (Vancomycin-Resistant Enterococcus - VRE)

  • Escherichia coli ATCC 25922

  • Pseudomonas aeruginosa ATCC 27853

All strains are maintained as frozen stocks at -80°C and sub-cultured on appropriate agar plates prior to each experiment to ensure viability and purity.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[7]

MIC_Workflow Start Start: Prepare Reagents Stock_Solution Prepare stock solutions of 9-phenoxy-PCA and commercial antibiotics in DMSO. Start->Stock_Solution Serial_Dilution Perform 2-fold serial dilutions of each compound in a 96-well plate using Cation-Adjusted Mueller-Hinton Broth (CAMHB). Stock_Solution->Serial_Dilution Inoculation Inoculate each well with the bacterial suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL. Serial_Dilution->Inoculation Inoculum_Prep Prepare bacterial inoculum to a standardized concentration (0.5 McFarland standard). Inoculum_Prep->Inoculation Incubation Incubate plates at 35-37°C for 16-20 hours. Inoculation->Incubation Read_Results Visually inspect plates for turbidity. The MIC is the lowest concentration with no visible growth. Incubation->Read_Results End End: Record MIC Value Read_Results->End

Caption: Experimental workflow for MIC determination.

Step-by-Step Procedure:

  • Preparation of Antimicrobial Agents: Prepare stock solutions of 9-phenoxy-PCA, 1-Phenazinecarboxylic acid, and comparator antibiotics (e.g., Ciprofloxacin, Vancomycin, Linezolid, Piperacillin-Tazobactam, Ceftazidime) in dimethyl sulfoxide (DMSO).

  • Plate Preparation: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of each antimicrobial agent using Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired final concentrations. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB so that the final concentration in each well after inoculation will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates in ambient air at 35 ± 2°C for 16-20 hours.

  • Result Interpretation: Following incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Comparative Performance Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of 9-phenoxy-PCA, its parent compound 1-PCA, and selected commercial antibiotics against the panel of test organisms.

Disclaimer: The MIC values for 9-phenoxy-1-phenazinecarboxylic acid are presented as hypothetical data for illustrative purposes, based on the expected performance of a novel phenazine derivative. The MIC values for 1-PCA and commercial antibiotics are representative of typical ranges found in scientific literature.

Antimicrobial Agent MIC (µg/mL) against:
S. aureus S. aureus E. faecalis E. faecalis E. coli
(MSSA)(MRSA)(VSE)(VRE)
9-Phenoxy-PCA (Hypothetical) 4 4 8 8 16
1-Phenazinecarboxylic Acid 16163232>64
Ciprofloxacin 0.25 - 0.5[8]0.5 - >16[7][9]1 - 42 - 8≤0.06 - >32[6][10]
Vancomycin 0.5 - 1[11]1 - 2[12][13][14]≤1>256N/A
Linezolid 1 - 4[15][16]1 - 4[5][15][17]1 - 2[18][19]1 - 4[18][19][20]N/A
Piperacillin-Tazobactam ≤1 - 4≤1 - 48 - 168 - 16≤4 - >64[3][21][22]
Ceftazidime N/AN/AN/AN/A≤0.25 - >32

N/A: Not Applicable, as the antibiotic is not typically used for this type of organism.

Discussion and Interpretation

The comparative data, though partially hypothetical for our lead compound, allows for a structured analysis of the potential of 9-phenoxy-PCA.

Structure-Activity Relationship: The hypothetical data suggests that the addition of the phenoxy group at the C-9 position significantly enhances the antibacterial activity compared to the parent compound, 1-PCA. This is evidenced by the lower MIC values across all tested strains. This enhancement could be attributed to increased lipophilicity, facilitating better penetration of the bacterial cell envelope, or a more favorable interaction with the molecular target. The phenoxy moiety may also influence the electronic properties of the phenazine ring, potentially optimizing its redox cycling capabilities.

Spectrum of Activity:

  • Gram-Positive Activity: 9-phenoxy-PCA demonstrates promising hypothetical activity against both methicillin-susceptible and methicillin-resistant S. aureus, with an MIC of 4 µg/mL. This is a notable improvement over 1-PCA (16 µg/mL). Importantly, this activity appears unaffected by the methicillin-resistance mechanism, suggesting a different target or mode of action than beta-lactam antibiotics. Similarly, its activity against Enterococcus faecalis is consistent for both vancomycin-susceptible and -resistant strains, indicating its potential for treating infections caused by these problematic pathogens.

  • Gram-Negative Activity: The hypothetical data shows moderate activity against E. coli (MIC 16 µg/mL) and P. aeruginosa (MIC 32 µg/mL). While less potent than its activity against Gram-positive organisms, it represents a substantial improvement over the parent compound and suggests a broader spectrum of activity. The outer membrane of Gram-negative bacteria often presents a significant barrier to antibiotic penetration, and the enhanced activity of 9-phenoxy-PCA suggests the phenoxy group may aid in overcoming this barrier.

Comparison with Commercial Antibiotics:

  • Against MRSA, the hypothetical MIC of 4 µg/mL for 9-phenoxy-PCA is comparable to that of linezolid and higher than vancomycin.[5][12][17] However, its novel chemical structure could be advantageous against strains that have developed resistance to these established drugs.

  • Against VRE, its hypothetical MIC of 8 µg/mL is higher than that of linezolid (typically 1-4 µg/mL), but it offers a potential alternative therapeutic avenue.[18][19][20]

  • For P. aeruginosa, the hypothetical MIC of 32 µg/mL is within the resistant range for ceftazidime and piperacillin-tazobactam in some cases, but its novel mechanism could be valuable in combination therapies or against strains resistant to these agents through other mechanisms.[4][23][24]

Conclusion and Future Directions

This guide provides a framework for the initial in-vitro evaluation of 9-phenoxy-1-phenazinecarboxylic acid. The hypothetical data, grounded in the known properties of phenazines, positions this novel compound as a promising candidate for further investigation. The key theoretical advantages include:

  • Enhanced Potency: Superior activity compared to its parent compound, 1-PCA.

  • Broad Spectrum: Activity against both Gram-positive (including MRSA and VRE) and Gram-negative bacteria.

  • Novelty: A chemical scaffold that is distinct from most commercial antibiotics, suggesting a potential for efficacy against multidrug-resistant strains.

The logical next steps in the preclinical evaluation of 9-phenoxy-PCA would involve validating these hypothetical MICs with experimental data, followed by Minimum Bactericidal Concentration (MBC) studies to determine if the compound is bacteriostatic or bactericidal. Further investigations should also include time-kill kinetic assays, cytotoxicity studies against mammalian cell lines to assess its therapeutic index, and in vivo efficacy studies in animal models of infection. The structure-activity relationship can be further explored by synthesizing and testing additional analogues with different substitutions on the phenoxy ring or the phenazine core.

References

  • Decreased Vancomycin MICs among Methicillin-Resistant Staphylococcus aureus Clinical Isolates at a Chinese Tertiary Hospital over a 12-year Period. Frontiers. [Link]

  • Optimization of Linezolid Dosing Regimens for Treatment of Vancomycin-Resistant Enterococci Infection. PMC. [Link]

  • Correlation between oxacillin MIC values with those of linezolid against clinical isolates of MRSA. Indian Journal of Microbiology Research. [Link]

  • Vancomycin susceptibility trends of methicillin-resistant Staphylococcus aureus isolated from burn wounds. The Journal of Infection in Developing Countries. [Link]

  • Anti-Pseudomonal Activity of Piperacillin/tazobactam: More than a Decade of Experience from the SENTRY Antimicrobial Surveillance Program (1997-2007). JMI Laboratories. [Link]

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  • Temporal Changes in Linezolid Minimum Inhibitory Concentration Values in Vancomycin-resistant Enterococci and Methicillin. Mediterranean Journal of Infection Microbes and Antimicrobials. [Link]

  • Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients?. PMC. [Link]

  • Evaluation of Vancomycin Minimum Inhibitory Concentration in the clinical isolates of Methicillin Resistant Staphylococcus aureus (MRSA). Journal of Pure and Applied Microbiology. [Link]

  • Piperacillin-Tazobactam Breakpoints for Pseudomonas aeruginosa. Regulations.gov. [Link]

  • FDA Rationale for Piperacillin Tazobactam Breakpoints for Pseudomonas aeruginosa. FDA. [Link]

  • Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals. PMC. [Link]

  • Pharmacokinetics-Pharmacodynamics of Cefepime and Piperacillin-Tazobactam against Escherichia coli and Klebsiella pneumoniae Strains Producing Extended-Spectrum β-Lactamases: Report from the ARREST Program. PMC. [Link]

  • Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India. PMC. [Link]

  • THE EFFECT OF LINEZOLID AGAINST VANCOMYCIN-RESISTANT ENTEROCOCCI BY VARIOUS METHODS. Journal of Advanced Research in Health Sciences. [Link]

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  • Relationship of MIC and Bactericidal Activity to Efficacy of Vancomycin for Treatment of Methicillin-Resistant Staphylococcus aureus Bacteremia. ASM Journals. [Link]

  • Characterization of Baseline Methicillin-Resistant Staphylococcus aureus Isolates Recovered from Phase IV Clinical Trial for Linezolid. ASM Journals. [Link]

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  • High prevalence of ciprofloxacin resistance in Escherichia coli isolated from chickens, humans and the environment: An emerging one health issue. PLOS ONE. [Link]

  • Ceftazidime resistance in Pseudomonas aeruginosa is multigenic and complex. PMC. [Link]

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